Diphenyl sulfide
Description
Overview of Diphenyl Sulfide (B99878) in Contemporary Chemical Research
Contemporary chemical research involving diphenyl sulfide spans various fields, including its use as a raw material, an intermediate, and in the study of its properties and reactions. It serves as a precursor in the synthesis of other important compounds. For instance, this compound is a raw material for triaryl sulfonium (B1226848) photoinitiators, which are used in various photopolymerization processes. chemicalbook.comfishersci.no It also functions as an intermediate in the production of agrichemicals, catalysts, and metal extractants. chemicalbook.comfishersci.no
Research is also focused on the oxidation of this compound to diphenyl sulfoxide (B87167) and diphenyl sulfone, exploring different catalysts and reaction conditions, including electrochemical methods and continuous flow systems. pku.edu.cnresearchgate.netresearchgate.netresearchgate.net These studies aim to achieve selective oxidation and optimize reaction efficiency. The compound and its derivatives are also being investigated for potential applications in materials science, such as in the development of conductive polymers and antioxidants. solubilityofthings.com Furthermore, studies on polychlorinated diphenyl sulfides (PCDPSs), analogues of polychlorinated diphenyl ethers (PCDEs), are being conducted to understand their thermodynamic properties and environmental implications. acs.org
Historical Context of this compound in Organic Synthesis and Beyond
The history of this compound in organic synthesis is rooted in methods for forming carbon-sulfur bonds. One classic method for its preparation involves the Friedel-Crafts-like reaction of sulfur monochloride or sulfur dichloride with benzene (B151609), often in the presence of aluminum chloride as a catalyst. chembk.comorgsyn.orgwikipedia.org This approach, while historical, can yield this compound along with byproducts such as thiophenol and thianthrene (B1682798). orgsyn.org
Over time, various methods for synthesizing this compound and its substituted analogues have been developed, including coupling reactions often utilizing metal catalysts. wikipedia.org The compound has also been prepared by the reduction of diphenyl sulfone. wikipedia.org Historically, this compound has been recognized for its role as an intermediate in the synthesis of various organic compounds, including those used in the production of pesticides, medicines, and dyes. chembk.com Its reactivity, particularly the sulfanyl (B85325) (-S-) group, allows it to participate in reactions like nucleophilic substitutions and redox reactions, making it a valuable building block in synthetic chemistry. solubilityofthings.com The study of this compound and its derivatives has contributed to the broader understanding of organosulfur chemistry and its applications.
Here is a table summarizing some key properties of this compound based on the search results:
| Property | Value | Source(s) |
| Appearance | Colorless to pale yellow liquid | ontosight.aichembk.com |
| Odor | Characteristic, somewhat unpleasant | ontosight.ai |
| Melting Point | -40 °C (lit.) / about 40 °C | chembk.comchemicalbook.com |
| Boiling Point | 296 °C (lit.) / 295-297 °C | chembk.comchemicalbook.com |
| Density | 1.113 g/mL at 20 °C (lit.) / 1.1185 g/mL at 15/15 °C | chembk.comchemicalbook.com |
| Refractive Index | n20/D 1.6327 (lit.) / nD18 1.6350 | chembk.comchemicalbook.com |
| Solubility (Water) | Insoluble / Sparingly soluble | ontosight.aichembk.com |
| Solubility (Organic) | Soluble in ether, benzene, carbon disulfide, hot alcohol | chembk.comchemicalbook.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
phenylsulfanylbenzene | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTYMSROWYAPPGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
59371-97-0 | |
| Record name | Benzene, 1,1′-thiobis-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59371-97-0 | |
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DSSTOX Substance ID |
DTXSID8044383 | |
| Record name | Diphenyl sulfide | |
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Molecular Weight |
186.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless nearly odorless liquid; [Merck Index] Unpleasant odor; [Alfa Aesar MSDS] | |
| Record name | Phenyl sulfide | |
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CAS No. |
139-66-2 | |
| Record name | Diphenyl sulfide | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Phenyl sulfide | |
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| Record name | Diphenyl sulfide | |
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| Record name | Benzene, 1,1'-thiobis- | |
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| Record name | Diphenyl sulfide | |
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| Record name | Diphenyl sulphide | |
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| Record name | DIPHENYL SULFIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
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Advanced Synthetic Methodologies for Diphenyl Sulfide and Its Derivatives
Transition-Metal-Catalyzed Coupling Reactions in Diphenyl Sulfide (B99878) Synthesis
Transition-metal catalysis has emerged as a powerful tool for the formation of carbon-sulfur (C-S) bonds, offering mild reaction conditions and broad substrate scope. rsc.org Palladium and rhodium complexes, in particular, have been extensively utilized in the synthesis of diaryl sulfides.
Palladium-Catalyzed Approaches for C-S Bond Formation
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and their application in C-S bond formation has been thoroughly investigated. nih.gov These methods typically involve the reaction of an aryl halide or triflate with a thiol or a sulfide source in the presence of a palladium catalyst and a suitable ligand.
The Buchwald-Hartwig amination protocol has been successfully adapted for C-S coupling. wikipedia.org This reaction involves the palladium-catalyzed coupling of aryl halides with thiols. The catalytic cycle is believed to proceed through oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the thiol, deprotonation, and subsequent reductive elimination to afford the diaryl sulfide and regenerate the active catalyst. wikipedia.orgjk-sci.com The choice of ligand is critical for the success of these reactions, with bulky, electron-rich phosphine (B1218219) ligands often providing the best results. jk-sci.comnrochemistry.com
Another notable palladium-catalyzed method is the debenzylative cross-coupling of aryl benzyl (B1604629) sulfides with aryl bromides. This approach utilizes a single palladium catalyst to facilitate α-arylation, C-S bond cleavage, and C-S bond formation in a tricatalytic cycle, providing good to excellent yields of diaryl sulfides. organic-chemistry.org Furthermore, the use of odorless and stable sodium thiosulfate (B1220275) (Na₂S₂O₃·5H₂O) as a sulfur source in a palladium-catalyzed cross-coupling of aryl and alkyl halides offers an environmentally friendly alternative for the synthesis of aromatic sulfides. organic-chemistry.org
The Ullmann condensation, a classical copper-catalyzed reaction, provides a point of comparison for the advancements made with palladium catalysts. While effective, the Ullmann reaction often requires harsh conditions, such as high temperatures and polar solvents. wikipedia.orgsynarchive.com Palladium-catalyzed methods generally offer milder conditions and broader functional group tolerance. umass.edu
| Catalyst System | Reactants | Key Features |
| Pd(0) / Bulky Phosphine Ligand | Aryl Halide + Thiol | Adapted from Buchwald-Hartwig amination; mild conditions. wikipedia.orgjk-sci.com |
| Pd(dba)₂ / NiXantPhos | Aryl Benzyl Sulfide + Aryl Bromide | Tricatalytic cycle for debenzylative cross-coupling. organic-chemistry.org |
| PdCl₂(dppf) | Aryl Halide + Na₂S₂O₃·5H₂O | Utilizes an odorless and stable sulfur source. organic-chemistry.org |
Rhodium-Catalyzed Arylthio Exchange Reactions
Rhodium catalysts have also proven effective in the synthesis of aryl sulfides. One notable method involves the rhodium-catalyzed substitution reaction of aryl fluorides with disulfides. In the presence of a rhodium catalyst, such as RhH(PPh₃)₄, and a phosphine ligand, aryl fluorides react with organic disulfides to yield aryl sulfides in high yields. nih.gov This reaction is particularly interesting as it demonstrates the reactivity of the typically inert C-F bond.
Rhodium complexes can also catalyze the organothio exchange reaction between α-organothioketones and organic disulfides. researchgate.net The efficiency of this reaction is influenced by the structure of the substrates. Furthermore, rhodium catalysts can cleave S-S bonds in disulfides, enabling the transfer of organothio groups to various organic molecules. mdpi.com A rhodium(III)-catalyzed C-H activation and thiolation of azobenzene (B91143) with disulfide has also been developed, providing mono-ortho-substituted products with high regioselectivity.
| Catalyst | Reactants | Product |
| RhH(PPh₃)₄ | Aryl Fluoride + Disulfide | Aryl Sulfide nih.gov |
| Rhodium Complex | α-Organothioketone + Disulfide | Exchanged Aryl Sulfide researchgate.net |
| [Cp*RhCl₂]₂ / AgBF₄ | Azobenzene + Diphenyl Disulfide | Ortho-thiolated Azobenzene |
Electrochemical Synthesis Pathways for Diphenyl Sulfide
Electrochemical methods offer a green and efficient alternative to traditional chemical synthesis, often avoiding the need for harsh reagents and simplifying purification processes. ccspublishing.org.cn
Reduction of Phenyl Sulfoxide (B87167) to this compound via Electrochemical Protocols
The electrochemical reduction of phenyl sulfoxide provides a direct and environmentally friendly route to this compound. pku.edu.cn This method can be performed at room temperature under mild conditions. ccspublishing.org.cnpku.edu.cn A scalable electrochemical protocol for the reduction of sulfoxides to sulfides has been developed, which utilizes a substoichiometric amount of a Lewis acid like aluminum chloride (AlCl₃) that can be regenerated. bohrium.comrsc.org This deoxygenation process exhibits a broad substrate scope. rsc.org
| Method | Reactant | Key Features |
| Electrochemical Reduction | Phenyl Sulfoxide | Green protocol, room temperature, mild conditions. ccspublishing.org.cnpku.edu.cn |
| Scalable Electrochemical Reduction with AlCl₃ | Sulfoxides | Large-scale synthesis, regenerable Lewis acid. bohrium.comrsc.org |
Friedel-Crafts-Type Reactions in Diaryl Sulfide Formation
The Friedel-Crafts reaction is a fundamental transformation in organic chemistry for the formation of C-C bonds to aromatic rings. nih.gov This methodology can be adapted for the synthesis of diaryl sulfides.
Benzene (B151609) Reactions with Sulfur Monochloride
A classic approach to this compound involves the Friedel-Crafts reaction of benzene with sulfur monochloride (S₂Cl₂) or sulfur dichloride (SCl₂) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). orgsyn.orgchegg.com The reaction proceeds through the formation of an electrophilic sulfur species, which then undergoes electrophilic aromatic substitution with benzene. The initial product, benzenesulfenyl chloride, can then react with another molecule of benzene to form this compound. orgsyn.org This method, while effective, can sometimes lead to the formation of byproducts such as thianthrene (B1682798). orgsyn.org
| Reactants | Catalyst | Product |
| Benzene + Sulfur Monochloride/Dichloride | AlCl₃ | This compound orgsyn.orgchegg.com |
Lewis Acid Catalysis in Sulfur Incorporation
The synthesis of substituted diphenyl sulfides can be effectively achieved through a Friedel-Crafts-type reaction catalyzed by Lewis acids. This method involves the reaction of a substituted benzenesulfenyl chloride with a substituted benzene in the presence of a Lewis acid catalyst. The reaction temperature is typically controlled between -10°C and 70°C. google.com
Commonly employed Lewis acid catalysts include anhydrous ferric chloride, anhydrous aluminum trichloride, titanium tetrachloride, and anhydrous boron trifluoride, which can be used individually or as a mixture. google.com The reaction is generally carried out in a chlorinated alkane solvent, such as a mixture of one or more of the following: carbon tetrachloride, dichloroethane, and tetrachloroethane. google.com This approach is advantageous due to the low cost of raw materials, mild and stable reaction conditions, high conversion rates, and good product selectivity. google.com The products are also easily separated from the solvent, leading to high yields. google.com
A classic example of Lewis acid catalysis is the preparation of this compound by treating benzene and aluminum chloride with sulfur monochloride. wikipedia.orgorgsyn.org
Table 1: Lewis Acid Catalyzed Synthesis of Substituted this compound This table is interactive and can be sorted by clicking on the headers.
| Reactants | Catalyst | Solvent | Temperature (°C) | Product | Ref |
|---|---|---|---|---|---|
| Substituted benzenesulfenyl chloride, Substituted benzene | Anhydrous ferric chloride, Anhydrous aluminum trichloride, Titanium tetrachloride, or Anhydrous boron trifluoride | Chlorinated alkane (e.g., CCl₄, C₂H₄Cl₂) | -10 to 70 | Substituted this compound | google.com |
| Benzene, Sulfur monochloride | Aluminum chloride | Benzene | ~10 | This compound | orgsyn.org |
Green Chemistry Approaches to this compound Synthesis
In recent years, there has been a significant shift towards the development of environmentally benign synthetic methods. Green chemistry principles are being applied to the synthesis of this compound to minimize waste, avoid hazardous reagents, and reduce energy consumption.
The reduction of diphenyl sulfoxide to this compound represents a key transformation. Green approaches to this reaction focus on avoiding the use of harsh reducing agents and organic solvents. One such method is the electrochemical reduction of phenyl sulfoxide, which can be performed at room temperature, offering an efficient and environmentally friendly protocol. ccspublishing.org.cnpku.edu.cn
Another green strategy involves the catalytic hydrogenation of sulfoxides. An air-stable diamino Mo₃S₄ cluster complex has been reported as an effective catalyst for this transformation under mild conditions (6 bar of H₂ pressure and 50°C in acetonitrile). rsc.org This method exhibits excellent functional group tolerance. rsc.org Additionally, reductions have been achieved under solvent-free conditions using reagents like sodium hydrogen sulfide and aqueous hydrochloric acid, which generate non-hazardous waste products. researchgate.net
Performing organic reactions in water as a solvent is a cornerstone of green chemistry. The synthesis of organic sulfides has been successfully demonstrated in aqueous media. For instance, an efficient procedure for preparing various sulfides involves a simple reaction of thiols with alkyl halides mediated by a Zn/AlCl₃ system in water. researchgate.net This method avoids the use of volatile and often toxic organic solvents.
Oxygen-Oxidative Polymerization of Diphenyl Disulfide to Poly(1,4-phenylene sulfide)
Poly(1,4-phenylene sulfide) (PPS) is a high-performance engineering thermoplastic known for its excellent thermal stability and mechanical properties. A notable synthetic route to PPS involves the oxygen-oxidative polymerization of diphenyl disulfide. oup.comresearchgate.netoup.comacs.org This process utilizes a vanadyl complex-strong acid catalyst system with oxygen serving as the ultimate oxidant. oup.comresearchgate.net
The polymerization can be carried out under molten conditions at temperatures above 100°C, which allows for the evaporation of water as the only byproduct, resulting in an anhydride-free process. oup.com The reaction proceeds via an electrophilic aromatic substitution of a sulfonium (B1226848) cation. oup.comoup.com Interestingly, the presence of this compound during the polymerization has been found to enhance the electrophilic substitution, leading to the formation of highly crystalline PPS. researchgate.netoup.com The resulting polymer is characterized by a disulfide bond at one of the chain ends. oup.com This method is a significant alternative to the conventional process involving the polycondensation of p-dichlorobenzene and sodium sulfide, as it avoids the use of halogenated monomers. oup.com
Table 2: Key Parameters in Oxygen-Oxidative Polymerization of Diphenyl Disulfide This table is interactive and can be sorted by clicking on the headers.
| Catalyst System | Oxidant | Monomer | Product | Key Feature | Ref |
|---|---|---|---|---|---|
| Vanadyl complex-strong acid | Oxygen (O₂) | Diphenyl disulfide | Poly(1,4-phenylene sulfide) | Halogen-free synthesis of PPS | oup.comoup.com |
| VO(salen)-strong acid | Oxygen (O₂) | Diphenyl disulfide | Poly(1,4-phenylene sulfide) | Catalytically active above 100°C | researchgate.net |
Decarboxylative C-S Coupling Strategies
Decarboxylative cross-coupling reactions have emerged as a powerful tool for forming carbon-sulfur bonds, providing an alternative to traditional methods that often rely on organohalides. wpmucdn.com This strategy utilizes readily available carboxylic acids as coupling partners.
One approach involves the direct decarboxylative C-S coupling of aryl carboxylic acids with thiols. wpmucdn.com For example, the coupling of 2-nitrobenzoic acid with 1-octanethiol (B94742) has been achieved using transition-metal catalysts at elevated temperatures. wpmucdn.com Another innovative method is the decarbonylative thioetherification of carboxylic acids using thioesters. nih.govnih.govresearchgate.net In this process, a palladium catalyst, in conjunction with a ligand like 1,2-bis(diphenylphosphino)propane (B104824) (dppp), facilitates the reaction where the thioester acts as both an electrophilic activator for the carboxylic acid and a source of the sulfur nucleophile. nih.gov This redox-neutral process operates under mild, base-free conditions and demonstrates broad functional group tolerance. nih.govnih.gov
S-Cyclopropylation of Thiophenols
The introduction of a cyclopropyl (B3062369) group onto a sulfur atom offers a route to novel sulfide derivatives. The S-cyclopropylation of thiophenols can be accomplished using copper-promoted cross-coupling reactions. dntb.gov.uanih.gov In this method, a thiophenol is reacted with cyclopropylboronic acid in the presence of a copper catalyst, such as copper(II) acetate. nih.gov The reaction proceeds under simple conditions and affords the corresponding aryl cyclopropyl sulfides in moderate to excellent yields. dntb.gov.uanih.gov This protocol is tolerant of a wide range of substituents on the thiophenol, including both electron-donating and electron-withdrawing groups in ortho, meta, and para positions. nih.gov Potassium cyclopropyl trifluoroborate can also be used as the cyclopropylating agent. dntb.gov.uanih.gov
Reactivity, Transformation Mechanisms, and Reaction Kinetics of Diphenyl Sulfide
Mechanistic Investigations of Oxidation Reactions
The oxidation of diphenyl sulfide (B99878) is a stepwise process that yields diphenyl sulfoxide (B87167) and subsequently diphenyl sulfone. The mechanistic pathways of these reactions are of significant interest, with research focusing on the role of various oxidants, catalysts, and reaction conditions that dictate the selective formation of either the sulfoxide or the sulfone.
The controlled oxidation of diphenyl sulfide is a key transformation for the synthesis of its corresponding sulfoxide and sulfone derivatives. The selectivity of this conversion is highly dependent on the chosen oxidant and catalytic system.
Hydrogen peroxide (H₂O₂) is a widely utilized oxidant for the conversion of this compound due to its environmental compatibility, with water being the primary byproduct. tandfonline.com The reaction mechanism involves the nucleophilic sulfur atom of this compound attacking the electrophilic oxygen of hydrogen peroxide. This initial step leads to the formation of diphenyl sulfoxide. Further oxidation to diphenyl sulfone can be achieved with an excess of hydrogen peroxide or under more forcing reaction conditions. The efficiency and selectivity of this oxidation are often enhanced through catalysis.
The crystalline form of titanium dioxide (TiO₂) plays a crucial role in the catalytic and photocatalytic oxidation of this compound. rsc.org The two main polymorphs, anatase and rutile, exhibit distinct selectivities. In photocatalytic oxidation using H₂O₂, rutile demonstrates high selectivity towards diphenyl sulfoxide, achieving nearly 100% selectivity with complete conversion of this compound in just 15 minutes. rsc.orgresearchgate.net In contrast, anatase primarily promotes the formation of diphenyl sulfone. rsc.orgresearchgate.net This difference in selectivity is attributed to the distinct electronic properties and surface structures of the two polymorphs, which influence the reaction pathways. rsc.org For instance, in the presence of rutile and H₂O₂, the generation of hydroxyl radicals is highly efficient, leading to the rapid oxidation of this compound to diphenyl sulfoxide. tandfonline.com
| Catalyst | Reaction Type | Time (min) | Conversion (%) | Selectivity to Diphenyl Sulfoxide (%) | Selectivity to Diphenyl Sulfone (%) |
|---|---|---|---|---|---|
| Anatase | Photocatalytic | 45 | 100 | Low | High |
| Rutile | Photocatalytic | 15 | 100 | ~100 | ~0 |
Titanosilicate zeolites, such as Ti-FER (ferrierite framework) and its delaminated form Ti-ITQ-6, are effective catalysts for the oxidation of this compound with hydrogen peroxide. researchgate.net The porous structure of these zeolites plays a significant role in their catalytic activity. The larger interlayer mesopores of Ti-ITQ-6 allow for better penetration by the bulky this compound molecules, resulting in a significantly higher conversion rate compared to the microporous Ti-FER. researchgate.net The titanium atoms within the zeolite framework are the active sites that facilitate the oxidation process. Under UV irradiation, the catalytic activity of these zeolites is significantly enhanced, which is attributed to the formation of hydroxyl radicals at the titanium sites. lp.edu.ua
| Catalyst | Si/Ti Molar Ratio | Reaction Time (min) | This compound Conversion (%) | Selectivity to Diphenyl Sulfoxide (%) |
|---|---|---|---|---|
| Ti-FER | 26 | 150 | ~30 | ~95 |
| Ti-ITQ-6 | 38 | 150 | ~90 | ~85 |
The asymmetric oxidation of prochiral sulfides like this compound to chiral sulfoxides is a significant area of research in stereoselective synthesis. This is typically achieved using chiral catalysts that create a chiral environment around the sulfur atom during oxidation. Chiral titanium complexes have been extensively studied for this purpose. For instance, a catalyst system generated from Ti(O-i-Pr)₄ and (R)-6,6′-Diphenyl-BINOL has been successfully used for the asymmetric oxidation of various prochiral sulfides, achieving high enantiopurities (up to 90% ee) and good yields. scispace.com Another effective system involves a chiral titanium complex with (S,S)-hydrobenzoin as a ligand, which has shown high enantioselectivity in the oxidation of aryl benzyl (B1604629) sulfides. nih.gov The choice of solvent and reaction conditions can significantly impact the enantiomeric excess of the resulting sulfoxide.
| Catalyst System | Sulfide Substrate | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| (R)-6,6′-Diphenyl-BINOL/Ti(O-i-Pr)₄ | Methyl p-tolyl sulfide | 81 | 90 |
| (S,S)-hydrobenzoin/Ti(O-i-Pr)₄ | Benzyl 2-thienyl sulfide | 85 | 85 |
| (S,S)-hydrobenzoin/Ti(O-i-Pr)₄ | Pentafluorobenzyl 2-thienyl sulfide | 83 | >98 |
Conversion to Diphenyl Sulfoxide and Diphenyl Sulfone
Reduction Pathways of this compound Precursors
While this compound is often a starting material for oxidation, it can also be formed through the reduction of its oxidized derivatives, namely diphenyl sulfoxide and diphenyl sulfone. The reduction of diphenyl sulfoxide to this compound can be achieved using various reagents. For example, a combination of triflic anhydride (B1165640) and potassium iodide is an effective system for the deoxygenation of sulfoxides, yielding the corresponding sulfides in excellent yields. organic-chemistry.org Another efficient method involves the use of sodium borohydride (B1222165) in the presence of iodine in anhydrous THF, which allows for the chemoselective reduction of sulfoxides without affecting other reducible functional groups. organic-chemistry.org More recently, electrochemical methods have been developed for the reduction of phenyl sulfoxide to this compound under mild, environmentally friendly conditions. ccspublishing.org.cn The formation of this compound can also be accomplished through a novel aluminum chloride-facilitated electrophilic aromatic substitution of benzene (B151609) with thionyl chloride at around 0°C, which yields both this compound and diphenyl sulfoxide. tandfonline.com
Intramolecular Rearrangements and Cyclization Reactions
The rearrangement of arenesulfenanilides to produce aminodiphenyl sulfides is a key transformation that involves sigmatropic shifts. Theoretical studies using density functional theory (DFT) have elucidated the mechanisms for both thermal and acid-catalyzed conditions. rsc.org
Under thermal conditions, the formation of o-aminothis compound proceeds through a novel S rsc.orgnih.gov-sigmatropic shift, which is followed by tautomerization. rsc.org In contrast, the formation of the p-aminothis compound isomer involves a more complex pathway characterized by tandem nih.govnih.gov-sigmatropic shifts, also followed by tautomerization. rsc.org
In the presence of an acid catalyst, the mechanism for the formation of the ortho isomer is similar to the thermal pathway, involving an S rsc.orgnih.gov-sigmatropic shift. rsc.org However, the pathway to the para isomer under acidic conditions changes to a cascade of S rsc.orgnih.gov-sigmatropic shifts, followed by a water-assisted tautomerization step. rsc.org These theoretical findings provide a deeper understanding of the formation of o- and p-aminodiphenyl sulfides from arenesulfenanilides and highlight the influence of the reaction medium on the rearrangement mechanism. rsc.org
Following the sigmatropic rearrangement of arenesulfenanilides, a crucial tautomerization step occurs to yield the final aromatic aminothis compound product. rsc.org Computational studies have indicated that this proton shift is not a simple, unaided process. rsc.org
The efficiency of this tautomerization can be significantly influenced by the surrounding medium. It has been shown that water molecules can act as effective proton transfer agents, assisting the tautomerization more efficiently than other species present in the reaction mixture, such as anilines. rsc.org This assistance from water is particularly noted in the acid-catalyzed rearrangement pathway leading to p-aminothis compound. rsc.org
This compound can undergo a cyclization reaction in the presence of aluminum chloride (AlCl3) to form thianthrene (B1682798). researchgate.net This reaction typically occurs at elevated temperatures. researchgate.net
The synthesis of thianthrene has been achieved by reacting this compound with aluminum chloride in heptane (B126788) at 98°C for 8 hours, with a this compound to AlCl3 molar ratio of 2:1, resulting in a 58% yield of thianthrene. researchgate.net Quantum-chemical calculations have been employed to confirm the proposed reaction mechanism. These calculations indicate that the reaction is characterized by a low negative Gibbs free energy and a low heat of reaction. However, the first step of the reaction has a high activation energy. researchgate.net
The following table summarizes the optimized conditions for the synthesis of thianthrene from this compound.
| Reactant | Catalyst | Molar Ratio (this compound: AlCl3) | Solvent | Temperature (°C) | Time (h) | Thianthrene Yield (%) | Reference |
| This compound | AlCl3 | 2:1 | Heptane | 98 | 8 | 58 | researchgate.net |
Fragmentation Mechanisms of this compound Biradicals
The fragmentation of positively charged this compound biradicals has been investigated using tandem mass spectrometry combined with theoretical calculations. nih.gov These studies reveal two main competitive fragmentation pathways: the loss of a hydrosulfide (B80085) radical (HS·) and the loss of carbon monosulfide (CS). nih.gov
The proposed mechanism for the elimination of the HS· radical involves a spin multiplicity transformation, specifically from a triplet ground state to a singlet excited state. nih.gov The existence of a protonated dibenzothiophene (B1670422) intermediate in this process has been confirmed. nih.gov
The loss of CS, on the other hand, is proposed to be initiated by a phenyl radical shift while the biradical is in its triplet ground state. nih.gov The relative abundance of the product ions from these two competing fragmentation pathways has been shown to have a linear correlation with the Hammett constants (σ) of substituent groups on the benzene ring. nih.gov These detailed mechanistic insights were obtained through collision-induced dissociation mass spectrometry experiments and density functional theory (DFT) calculations at the B3LYP/6-31+G(d,p) level. nih.gov
HS• and CS Losses from Positively Charged Biradicals
Investigations into the fragmentation of positively charged biradicals of this compound, particularly those derived from precursors like 3-iodophenyl phenyl sulfides, have revealed distinct and competitive loss pathways involving the elimination of a hydrosulfuryl radical (HS•) and carbon monosulfide (CS). These fragmentation patterns have been elucidated using techniques such as collision-induced dissociation mass spectrometry.
The loss of the HS• radical is a significant fragmentation channel. This process is proposed to be initiated by a spin multiplicity transformation within the positively charged biradical. Specifically, the molecule transitions from a triplet ground state to a singlet excited state. This change in spin state facilitates the necessary electronic rearrangement for the cleavage of the C-S bond and subsequent hydrogen transfer to form and eliminate the HS• radical. A protonated dibenzothiophene intermediate has been identified as being involved in this HS• loss pathway.
Concurrent with the loss of the HS• radical is the competitive elimination of carbon monosulfide (CS). The mechanism for CS loss is believed to proceed through a different pathway that does not involve a change in spin multiplicity. Instead, it is thought to be triggered by a phenyl radical shift while the biradical is in its triplet ground state. This rearrangement leads to a molecular configuration that can readily eliminate a stable CS molecule. The relative abundance of the product ions resulting from these two competitive loss pathways is influenced by the electronic properties of substituents on the phenyl rings. A linear correlation has been established between the product ion abundance and the Hammett constants (σ) of these substituent groups, indicating that the fragmentation is thermodynamically controlled.
Influence of Substituents on the Competitive Losses of HS• and CS
| Substituent (X) | Hammett Constant (σ) | Relative Abundance Ratio ([M+H-CS]+ / [M+H-HS]+) |
|---|---|---|
| 4-OCH3 | -0.27 | Lower Ratio (Favors HS• Loss) |
| 4-CH3 | -0.17 | |
| H | 0.00 | Baseline Ratio |
| 4-Cl | 0.23 | |
| 4-NO2 | 0.78 | Higher Ratio (Favors CS Loss) |
Spin Multiplicity Transformation Effects on Fragmentation
The fragmentation of positively charged this compound biradicals is intricately linked to the spin multiplicity of the molecule. The two primary fragmentation pathways, the loss of a hydrosulfuryl radical (HS•) and the elimination of carbon monosulfide (CS), are governed by different spin state dynamics.
The elimination of the HS• radical is proposed to be directly triggered by a spin multiplicity transformation. The biradical, which exists in a triplet ground state, undergoes a transition to a singlet excited state. This transformation from a triplet to a singlet state is a key step that enables the electronic rearrangements necessary for the cleavage of the C-S bond and the formation of the HS• radical. Without this change in spin multiplicity, the direct fragmentation to lose HS• is less favorable.
Therefore, the spin multiplicity of the this compound biradical acts as a switch that dictates the preferred fragmentation channel. The transition to a singlet state opens up the HS• loss pathway, while remaining in the triplet state allows for the competing CS elimination. The relative probabilities of these two pathways are influenced by the energetic barriers for both the spin multiplicity transformation and the phenyl radical shift.
Nucleophilic Substitution and Redox Characteristics
This compound exhibits reactivity as a nucleophile and can undergo redox transformations. The sulfur atom in this compound possesses lone pairs of electrons, allowing it to act as a nucleophile in reactions with suitable electrophiles.
A notable example of its nucleophilic character is the reaction of 4,4'-disubstituted diphenyl sulfides with the square planar platinum(II) complex, trans-dichlorobis(pyridine)platinum(II). Kinetic studies of this reaction in methanol (B129727) have demonstrated a linear free-energy relationship between the logarithm of the second-order rate constant and the sum of the Hammett substituent parameters for the substituents on the phenyl rings. This correlation indicates that electron-donating groups on the phenyl rings increase the nucleophilicity of the sulfur atom and accelerate the reaction, while electron-withdrawing groups have the opposite effect. This is consistent with a mechanism where the formation of the sulfur-platinum bond is the driving force of the reaction.
The redox chemistry of this compound is characterized by the ability of the sulfur atom to exist in different oxidation states. This compound can be oxidized to form diphenyl sulfoxide and further to diphenyl sulfone. This oxidation can be achieved using various oxidizing agents. Conversely, diphenyl sulfone can be reduced back to this compound. The standard electrode potential for the diphenyl sulfone/diphenyl sulfide redox couple has been determined to be 1.058 V.
Kinetic Data for the Reaction of 4,4'-Disubstituted Diphenyl Sulfides with trans-[PtCl2(py)2]
| Substituent (X, Y) | Sum of Hammett Constants (Σσ) | Second-Order Rate Constant (k2) x 10^3 (M^-1 s^-1) |
|---|---|---|
| 4-NH2, 4-NH2 | -1.32 | Very Fast |
| 4-OCH3, 4-OCH3 | -0.54 | 5.40 |
| 4-CH3, 4-CH3 | -0.34 | 3.85 |
| H, H | 0.00 | 2.10 |
| 4-F, 4-F | 0.12 | 1.55 |
| 4-Cl, 4-Cl | 0.46 | 0.95 |
| 4-NO2, 4-NH2 | 0.12 | 1.60 |
| 4-NO2, 4-NO2 | 1.56 | No Reaction |
Competitive Radical Pathways
Under certain conditions, such as direct irradiation with UV light in the presence of oxygen, this compound can undergo reactions that proceed through competitive radical pathways. These pathways emanate from the triplet excited state of the this compound molecule.
One significant pathway involves the homolytic cleavage of the carbon-sulfur (C-S) bond. This fragmentation generates a phenyl radical and a phenylthiyl radical. In an oxygenated environment, the phenylthiyl radical can be further oxidized to ultimately form phenylsulfinic acid.
A competing pathway from the triplet excited state is the ionization of this compound to form the this compound radical cation. This radical cation is an intermediate that can lead to the formation of diphenyl sulfoxide through a process of S-oxidation. This sensitized oxidation pathway competes with the C-S bond cleavage.
The relative importance of these two competitive radical pathways, C-S bond cleavage versus S-oxidation, can be influenced by the reaction conditions, such as the solvent. For instance, the quantum yield for the formation of diphenyl sulfoxide is observed to be different in aprotic and protic solvents. These findings highlight the complex interplay of factors that govern the reactivity of the excited state of this compound and the subsequent radical reactions.
Catalytic Applications of Diphenyl Sulfide and Its Derivatives
Diphenyl Sulfide (B99878) as a Catalyst Poison in Chemoselective Hydrogenation
Palladium-on-carbon (Pd/C) is a widely utilized catalyst for hydrogenation reactions due to its high activity. However, this high activity can often lead to a lack of selectivity when multiple reducible functional groups are present in a molecule. Diphenyl sulfide has been found to act as an effective catalyst poison for Pd/C, modulating its activity to achieve improved chemoselectivity organic-chemistry.orgresearchgate.netacs.org. By adding this compound to the reaction mixture, the hydrogenation of certain functional groups can be suppressed while others proceed selectively researchgate.net.
Selective Reduction of Olefin and Acetylene (B1199291) Functionalities
The use of this compound as a catalyst poison in Pd/C-catalyzed hydrogenation allows for the selective reduction of olefin and acetylene functionalities. This is particularly valuable when a molecule contains these unsaturated bonds alongside other reducible groups that are intended to remain unchanged organic-chemistry.orgresearchgate.netorganic-chemistry.org. The presence of this compound helps to tune the catalytic activity of Pd/C, favoring the hydrogenation of the more reactive olefin and acetylene moieties fao.org.
Prevention of Hydrogenolysis of Aromatic Carbonyls, Halogens, Benzyl (B1604629) Esters, and N-Cbz Protective Groups
A significant challenge in catalytic hydrogenation is preventing the hydrogenolysis of sensitive functional groups such as aromatic carbonyls, halogens, benzyl esters, and N-Cbz (benzyloxycarbonyl) protective groups organic-chemistry.orgacs.orgorganic-chemistry.org. These groups can be cleaved under standard hydrogenation conditions with highly active catalysts like unmodified Pd/C. The addition of this compound effectively mitigates this issue, allowing for the selective hydrogenation of other functionalities without affecting these sensitive groups organic-chemistry.orgresearchgate.netacs.org. This selective suppression of hydrogenolysis is crucial in the synthesis of complex molecules where the integrity of these functional groups must be maintained organic-chemistry.orgresearchgate.netacs.org.
This compound as a Ligand in Catalysis
Beyond its role as a catalyst poison, this compound can also be incorporated into ligand structures for metal-catalyzed reactions, influencing both the activity and selectivity of the catalyst.
This compound Linked Bis(imidazoline) Ligands in Asymmetric Catalysis
This compound linked bis(imidazoline) ligands have been synthesized and explored for their application in asymmetric catalysis acs.orgorcid.orgresearchgate.net. These ligands, featuring a this compound linker connecting two imidazoline (B1206853) rings, can coordinate to metal centers and create a chiral environment. This chirality is essential for inducing enantioselectivity in catalytic reactions, allowing for the preferential formation of one enantiomer over the other. Research has investigated the electronic effects of these ligands on catalytic behavior acs.orgresearchgate.net.
Chiral Aziridine (B145994) Sulfide N(sp3),S-Ligands for Metal-Catalyzed Asymmetric Reactions
Chiral aziridine sulfide N(sp3),S-ligands, which incorporate a this compound moiety, have been developed for use in metal-catalyzed asymmetric reactions mdpi.comsemanticscholar.orgarchive.org. These bidentate ligands coordinate to metal centers through both a nitrogen atom (specifically, an sp3-hybridized nitrogen from the aziridine ring) and a sulfur atom from the phenyl sulfide group mdpi.comsemanticscholar.org. Studies have shown that the electronic properties of substituents on the phenyl sulfide group can influence the metal-ligand binding and, consequently, the enantioselectivity of the catalyzed reaction mdpi.comsemanticscholar.org. These ligands have been evaluated in reactions such as the Pd-catalyzed Tsuji-Trost reaction and the addition of organozinc reagents to aldehydes, demonstrating promising enantiomeric ratios mdpi.comsemanticscholar.org.
Precursor for Photoinitiators in Polymerization Processes
This compound serves as a raw material in the synthesis of certain photoinitiators used in polymerization processes fishersci.no. Specifically, it is utilized in the production of triaryl sulfonium (B1226848) photoinitiators fishersci.nogoogle.com. These compounds are crucial in photopolymerization, where they generate reactive species (such as radical cations or Brønsted acids) upon irradiation with UV or visible light, initiating the polymerization of monomers tuwien.atgoogle.com. The incorporation of this compound into these photoinitiators contributes to their structure and photochemical properties, enabling their function in various curing and imaging applications google.comresearchgate.net.
Role in Vanadyl-Strong Acid Catalytic Systems for Polymer Synthesis
This compound plays a notable role as an additive or component in vanadyl-strong acid catalytic systems used for the oxidative polymerization of diphenyl disulfide (PhSSPh) to synthesize poly(1,4-phenylene sulfide) (PPS). While vanadyl complexes, such as VO(salen) and VO(acac)₂, in conjunction with strong acids or borate (B1201080) compounds (e.g., CHF₂CF₂SO₃H), act as the primary catalysts mediating the oxidation of diphenyl disulfide by oxygen, the presence of this compound has been shown to influence this polymerization process. fishersci.nosigmaaldrich.comnih.govnih.gov
Research indicates that this compound, although inactive towards the vanadyl catalyst itself, enhances the electrophilic substitution reaction. sigmaaldrich.comnih.gov This enhancement occurs between a sulfonium cation intermediate, formed during the oxidation of diphenyl disulfide, and a thiophenyl end group of the growing polymer chain. sigmaaldrich.comnih.gov This specific interaction is reported to lead to the formation of highly crystallized poly(1,4-phenylene sulfide). sigmaaldrich.comnih.gov
The oxidative polymerization of diphenyl disulfide catalyzed by vanadyl complexes and strong acids can be conducted under molten conditions at elevated temperatures, typically above 100 °C. nih.govcenmed.com The vanadyl catalyst facilitates a multi-electron transfer process, bridging the redox potential gap between diphenyl disulfide and oxygen. sigmaaldrich.comnih.gov The effect of this compound in this system highlights how the presence of structurally related sulfur compounds can impact the efficiency and outcome of the polymerization, specifically by influencing key intermediates and chain growth mechanisms. sigmaaldrich.comnih.gov
| Component | Role in System | Effect on Polymerization |
| Vanadyl Complex | Primary catalyst, electron mediator | Catalyzes oxidation of diphenyl disulfide by oxygen |
| Strong Acid/Borate | Catalyst activator | Essential for catalytic activity and intermediate stability fishersci.no |
| Diphenyl Disulfide | Monomer | Undergoes oxidative polymerization to form PPS |
| This compound | Additive/Component | Enhances electrophilic substitution of sulfonium cation |
| Oxygen | Ultimate oxidant | Oxidizes diphenyl disulfide via catalyst |
| Resulting Polymer | Poly(1,4-phenylene sulfide) (PPS) | Enhanced crystallinity in the presence of this compound sigmaaldrich.comnih.gov |
Transition-Metal-Ion Catalysis in Heavy Oil Aquathermolysis
Transition metal ions are widely studied and utilized as catalysts in the aquathermolysis of heavy oil. fishersci.nlfishersci.cathegoodscentscompany.comuni.luuni.lu Aquathermolysis is a process involving the reaction of heavy oil with steam at high temperatures and pressures, often in the presence of catalysts, to reduce viscosity and improve oil quality. fishersci.cathegoodscentscompany.com Transition metal catalysts, including those based on Fe, Ni, Co, Cu, V, and others, are effective in catalyzing the cleavage of various bonds present in the complex structure of heavy oil, such as C-S, C-N, and C-C bonds found in heavy components like resins and asphaltenes. fishersci.nlthegoodscentscompany.comuni.lu
Sulfur-containing compounds are significant constituents of heavy oil, and their decomposition through C-S bond cleavage is a key aspect of aquathermolysis, contributing to viscosity reduction and desulfurization. fishersci.nlthegoodscentscompany.com this compound, or structural motifs resembling it, can be present within the complex matrix of heavy oil or are used as model compounds to study the catalytic cleavage of C-S bonds under aquathermolysis conditions.
Advanced Spectroscopic and Structural Characterization of Diphenyl Sulfide Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful tool for determining the structure of organic molecules in solution. For diphenyl sulfide (B99878), both ¹H NMR and ¹³C NMR provide valuable information about the arrangement of hydrogen and carbon atoms within the molecule. The chemical shifts, splitting patterns, and integration of signals in NMR spectra allow for the identification of different proton and carbon environments. Analysis of the aromatic region in the ¹H NMR spectrum, typically between 7-8 ppm, reveals the presence and substitution pattern of the phenyl rings rsc.orgnih.govresearchgate.netcdnsciencepub.com. ¹³C NMR spectroscopy provides distinct signals for each unique carbon atom, aiding in the confirmation of the molecular skeleton rsc.orgnih.govresearchgate.netcdnsciencepub.comacs.org. Studies on substituted diphenyl sulfides have utilized NMR to investigate intramolecular electronic effects and the transmission of electron density through the sulfur bridge cdnsciencepub.com.
¹H-NMR and ¹³C-NMR Applications in Mechanistic Studies
¹H and ¹³C NMR spectroscopy are indispensable in mechanistic studies involving diphenyl sulfide. By monitoring the changes in chemical shifts and signal patterns over time, researchers can identify intermediates and track the progress of a reaction rsc.orgacs.org. For example, NMR has been used to investigate the mechanism of NH-sulfoximination of sulfides, where changes in the ¹H and ¹³C NMR spectra allowed for the identification of intermediates rsc.org. In another study, ¹³C NMR was used to confirm the structure of a thioester intermediate in a ligation reaction acs.org. These techniques can provide direct evidence for bond formation and cleavage, offering insights into reaction pathways and kinetics acs.org.
Infrared (IR) Spectroscopy for Functional Group Analysis
IR spectroscopy is primarily used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, the IR spectrum exhibits bands corresponding to the stretching and bending vibrations of the aromatic C-H and C=C bonds rsc.orgnist.govresearchgate.netnih.govsigmaaldrich.comnih.govrsc.orgresearchgate.netieeesem.com. The presence of the C-S bond also contributes to the IR spectrum, although its absorption is typically weaker and can be found in the fingerprint region (below 1500 cm⁻¹) cdnsciencepub.com. Studies have utilized IR spectroscopy to characterize this compound derivatives and to monitor chemical reactions involving the sulfur atom, such as oxidation to sulfoxides and sulfones, which introduce characteristic S=O stretching bands researchgate.netrsc.orgrsc.org.
Mass Spectrometry (MS) for Fragmentation Analysis and Molecular Weight Determination
Mass spectrometry is a technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern. Electron ionization (EI) mass spectrometry of this compound typically shows a prominent molecular ion peak at m/z 186, corresponding to the intact molecule nih.govresearchgate.netnist.govnist.govwhitman.edu. Fragmentation occurs through the cleavage of C-S bonds, leading to characteristic fragment ions. Common fragments observed in the mass spectrum of this compound include ions at m/z 109 ([C₆H₅S]⁺) and m/z 77 ([C₆H₅]⁺) nih.govresearchgate.net. The relative abundance of these fragments provides structural information whitman.edu.
Collision-Induced Dissociation (CID) Mass Spectrometry
Collision-Induced Dissociation (CID), also known as Collisionally Activated Dissociation (CAD), is a tandem MS technique used to induce fragmentation of selected ions in the gas phase wikipedia.orgnih.gov. In CID, a precursor ion is accelerated and collides with neutral gas molecules, causing it to fragment into smaller product ions wikipedia.org. This technique provides more controlled and specific fragmentation compared to standard EI-MS, allowing for detailed structural elucidation wikipedia.orgwvu.edu. CID has been applied to study the fragmentation pathways of various organic molecules, and while specific CID data for this compound was not extensively detailed in the search results, the principles of CID are applicable for obtaining specific fragment ions to confirm structural subunits wikipedia.orgwvu.educhemrxiv.org.
Isotopic Labelling Studies using MS
Isotopic labelling combined with mass spectrometry is a powerful approach for studying reaction mechanisms and metabolic pathways ckisotopes.comchemie-brunschwig.chisotope.comresearchgate.net. By incorporating stable isotopes (such as ²H, ¹³C, ¹⁵N, or ¹⁸O) into specific positions within the this compound molecule, researchers can track the fate of different atoms during a chemical transformation ckisotopes.comchemie-brunschwig.chisotope.comresearchgate.net. Changes in the mass-to-charge ratio of the molecular ion or fragment ions indicate which atoms have been exchanged or rearranged researchgate.netchemie-brunschwig.chisotope.comresearchgate.net. While direct examples of isotopic labelling studies specifically on this compound were not prominently featured, the technique is widely used in mechanistic investigations of sulfur-containing compounds rsc.orgckisotopes.comchemie-brunschwig.chisotope.comresearchgate.net. For instance, stable isotope-labeled compounds are used in mass spectrometry for quantitative analysis and to study metabolic processes chemie-brunschwig.chisotope.comresearchgate.net.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a technique used to determine the three-dimensional atomic and molecular structure of a crystalline solid wikipedia.org. By analyzing the diffraction pattern produced when X-rays interact with the electron cloud of a crystal, the positions of atoms and the nature of chemical bonds can be determined wikipedia.org. While this compound itself is a liquid at room temperature, X-ray crystallography can be applied to its solid derivatives or to study its interactions within a crystal lattice nih.govcdnsciencepub.comresearchgate.netrsc.org. X-ray crystallography provides precise bond lengths, bond angles, and torsional angles, offering definitive information about the conformation and packing of molecules in the solid state wikipedia.orgcdnsciencepub.comresearchgate.net. This is particularly valuable for understanding intermolecular interactions, such as hydrogen bonding or pi-pi stacking, which can influence the bulk properties of a material researchgate.netrsc.org. Studies on related sulfur-containing compounds and this compound derivatives have successfully employed X-ray crystallography to confirm their solid-state structures cdnsciencepub.comresearchgate.net.
Differential Scanning Calorimetry (DSC) for Thermal Behavior Studies
Differential Scanning Calorimetry (DSC) is a thermal analysis technique used to measure the heat flow into or out of a sample as a function of temperature or time. This technique is valuable for studying the thermal behavior of materials, including determining melting points, glass transition temperatures, crystallization events, and enthalpy changes associated with these transitions. For this compound and related systems, DSC provides insights into their thermal stability and phase transitions.
Studies involving this compound often utilize DSC to characterize the thermal properties of the compound itself or materials incorporating it. For instance, DSC has been employed in experimental thermochemical studies of this compound to determine its melting temperature and the enthalpy and heat capacity of its liquid and solid phases. researchgate.net These measurements are crucial for calculating thermodynamic properties, such as the standard enthalpy of formation in different phases. researchgate.net
In the context of novel materials, such as thermoplastic polyurethane elastomers containing this compound units, DSC is used to analyze their thermal transitions, including glass-transition temperatures (Tg). epa.gov The Tg values provide information about the material's flexibility and the degree of microphase separation within the polymer structure. epa.gov For example, aliphatic polycarbonate-based thermoplastic polyurethane elastomers containing this compound units showed glass-transition temperatures ranging from -35 to -31 °C for those based on HDI and from -20 to 1 °C for those based on HMDI. epa.gov
DSC has also been applied to study the thermal decomposition behavior of substances, where it can indicate exothermic or endothermic events occurring at specific temperatures. colab.wscanterbury.ac.nz In some cases, endothermic peaks observed in DSC curves can be related to processes like the release of water molecules from a material structure. researchgate.net
Research on high refractive index photopolymers containing this compound structures has also utilized DSC to assess the thermal stability of cured films, determining their glass transition temperatures. mdpi.com These studies indicate that the main structure containing this compound can undergo heat loss at elevated temperatures. mdpi.com
UV-Vis Spectroscopy in Catalytic Performance Assessment
UV-Vis spectroscopy is a widely used technique to study the electronic transitions of molecules and materials, providing information about their absorption characteristics in the ultraviolet and visible regions of the electromagnetic spectrum. In the context of this compound, UV-Vis spectroscopy plays a significant role in assessing the performance of catalysts in oxidation reactions involving this compound.
UV-Vis diffuse reflectance spectroscopy (UV-Vis DRS) is particularly useful for characterizing solid catalysts, such as titanosilicate zeolites or hybrid materials, used for the oxidation of organic sulfides like this compound. csic.esconicet.gov.armdpi.commdpi.com This technique helps in determining the form and aggregation of active metal species incorporated into catalyst supports. mdpi.com For example, UV-Vis DRS has been used to characterize titanosilicate ferrierite zeolites and their delaminated forms, providing insights into the state of titanium species within the zeolite framework and extraframework positions. csic.es
In catalytic oxidation reactions, changes in the UV-Vis spectra of the reaction mixture or the catalyst can indicate the progress of the reaction and the formation of products. Studies on the catalytic oxidation of this compound to diphenyl sulfoxide (B87167) and diphenyl sulfone using various catalysts, including supported heteropolyacids and metal-doped titanium dioxide, often employ UV-Vis spectroscopy to monitor the reaction. conicet.gov.arnih.gov
UV-Vis spectroscopy can also be used to investigate the interaction between this compound and catalytic species. For instance, UV-Vis spectra of this compound in the presence of certain complexes have been recorded to understand their interaction. rsc.org
Furthermore, UV-Vis spectroscopy is used to determine the bandgap energy of semiconductor photocatalysts, such as titanium dioxide, which is relevant to their activity under UV irradiation in photocatalytic oxidation processes involving this compound. nih.gov The efficiency of this compound oxidation can be significantly improved under UV radiation when using appropriate photocatalysts. nih.gov
The application of UV-Vis spectroscopy in catalytic performance assessment of this compound oxidation is often coupled with other characterization techniques to gain a comprehensive understanding of the catalyst structure, properties, and reaction mechanisms. epa.govcsic.esconicet.gov.arresearchgate.net
Data Table: Examples of DSC and UV-Vis Applications in this compound Studies
| Technique | Application Area | Key Findings / Information Provided | Relevant Section |
| DSC | Thermochemical Studies of this compound | Melting temperature, enthalpy, and heat capacity of liquid and solid phases. researchgate.net | 6.5 |
| DSC | Characterization of Polymer Thermal Behavior | Glass-transition temperatures (Tg) of thermoplastic polyurethanes containing this compound units. epa.gov | 6.5 |
| DSC | Thermal Stability of Photopolymer Films | Glass transition temperatures and heat loss behavior of high refractive index photopolymers with this compound structure. mdpi.com | 6.5 |
| UV-Vis | Characterization of Solid Catalysts | Form and aggregation of metal species (e.g., Ti) in zeolites and supported catalysts used for sulfide oxidation. csic.esmdpi.com | 6.6 |
| UV-Vis | Monitoring of Catalytic Oxidation Reactions | Tracking reaction progress and product formation (sulfoxide, sulfone) in this compound oxidation. conicet.gov.arnih.gov | 6.6 |
| UV-Vis | Investigation of Substrate-Catalyst Interaction | Studying the interaction between this compound and catalytic complexes. rsc.org | 6.6 |
| UV-Vis | Determination of Photocatalyst Bandgap Energy | Assessing the electronic properties of photocatalysts relevant to UV-induced oxidation of this compound. nih.gov | 6.6 |
Computational and Theoretical Chemistry of Diphenyl Sulfide
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used extensively to investigate the properties of diphenyl sulfide (B99878) and its derivatives. By approximating the many-body electronic Schrödinger equation, DFT allows for the accurate calculation of molecular properties, reaction energetics, and mechanistic pathways.
DFT calculations are highly effective in predicting the three-dimensional arrangement of atoms and the distribution of electrons within the diphenyl sulfide molecule. Gas-phase electron diffraction combined with quantum-chemical calculations has been used to determine its molecular structure. researchgate.net These studies show that the this compound molecule possesses C₂ symmetry. researchgate.net
The geometric parameters have been precisely calculated, providing a detailed picture of the molecule's architecture. researchgate.net For instance, calculations at the B3LYP/6-31G* level have been employed to perform full geometry optimizations and frequency analyses on this compound and its polychlorinated derivatives. researchgate.net
| Parameter | Value |
|---|---|
| C-S Bond Length (rₐ) | 1.774(2) Å |
| Average C-C Bond Length (rₐ) | 1.401 Å |
| C-S-C Bond Angle (∠) | 103.4(11)° |
| Average C-C-C Bond Angle (∠) | 120.0° |
| Symmetry | C₂ |
Data sourced from gas-phase electron diffraction and quantum-chemical calculations. researchgate.net
In terms of electronic structure, DFT calculations provide crucial information about the molecular orbitals. The energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO) are of particular interest, as they relate to the molecule's ability to donate and accept electrons, respectively. Studies on polychlorinated diphenyl sulfides have shown a good correlation between EHOMO and ELUMO values and the number and position of chlorine atom substitutions, indicating that the electronic properties can be systematically tuned. researchgate.net
Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that help predict its behavior and reactivity. DFT is the primary method used to compute these descriptors for this compound and its analogues.
Studies on a series of 209 polychlorinated this compound (PCDS) compounds using the B3LYP/6-31G* level of theory have successfully obtained a range of structural and thermodynamic parameters. researchgate.net These calculations revealed high correlations between several key descriptors and the degree of chlorination. researchgate.net
| Descriptor | Symbol | Significance |
|---|---|---|
| Molecular Volume | Vₘ | Relates to steric effects and non-covalent interactions. |
| Mean Polarizability | α | Measures the molecule's response to an external electric field. |
| Energy of HOMO | EHOMO | Correlates with ionization potential and electron-donating ability. |
| Energy of LUMO | ELUMO | Correlates with electron affinity and electron-accepting ability. |
| Standard Enthalpy | HΘ | Total heat content of the system. |
| Standard Gibbs Free Energy | GΘ | Predicts the spontaneity of processes. |
| Standard Entropy | SΘ | Measures the degree of disorder in the system. |
| Heat Capacity at Constant Volume | CVΘ | Heat required to raise the temperature by one unit at constant volume. |
These descriptors have been systematically calculated for polychlorinated derivatives, demonstrating the capability of DFT to quantify the physicochemical properties of the this compound scaffold. researchgate.net
DFT calculations are invaluable for elucidating the step-by-step mechanisms of chemical reactions involving this compound. By mapping the potential energy surface, researchers can identify intermediates, transition states, and determine the most likely reaction pathway.
A notable example is the theoretical investigation of the palladium-catalyzed arylthiolation of benzene (B151609) with 1-(phenylthio)pyrrolidine-2,5-dione (B3047563) to form this compound. rsc.org DFT calculations were used to compare two possible catalytic cycles. The results showed that the more favorable pathway involves several key steps: C-H bond activation, a concerted σ-bond metathesis, isomerization, and ligand exchange. rsc.org
Crucially, the calculations identified the concerted σ-bond metathesis as the rate-determining step of the reaction. rsc.org Analysis of the frontier molecular orbitals (HOMO-LUMO interactions) provided a rationale for why this metathesis pathway is preferred over an alternative oxidative addition mechanism. rsc.org Such studies allow for a detailed understanding of reaction kinetics and selectivity at a molecular level.
The thermodynamic feasibility and energy barriers of reactions are critical aspects that can be quantitatively assessed using DFT. By calculating the energies of reactants, products, and transition states, key thermodynamic parameters can be determined.
In the study of the palladium-catalyzed synthesis of this compound, the Gibbs free energy profile for the entire catalytic cycle was computed. rsc.org This profile illustrates the relative energies of all intermediates and transition states, allowing for the direct identification of the activation energy associated with the rate-determining step.
Furthermore, systematic DFT studies on polychlorinated diphenyl sulfides have yielded their standard enthalpies (HΘ) and Gibbs free energies (GΘ) of formation. researchgate.net These fundamental thermodynamic values are essential for predicting the stability of these compounds and the energetics of reactions in which they participate.
Monte Carlo (MC) Simulations for Adsorption Studies
Monte Carlo (MC) simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. In chemistry, they are frequently used to study the adsorption of molecules onto surfaces or within porous materials. Specifically, Grand Canonical Monte Carlo (GCMC) simulations are employed to predict adsorption isotherms and selectivities by simulating a system in equilibrium with a bulk fluid at a constant chemical potential, volume, and temperature.
While MC simulations are a powerful tool for investigating the adsorption of various sulfur-containing compounds like hydrogen sulfide (H₂S) in materials such as zeolites and metal-organic frameworks (MOFs), specific studies focusing on the adsorption of this compound using this method are not prominent in the literature. researchgate.netnih.gov However, the established methodology for smaller sulfides provides a clear framework for how such an investigation would be approached. A GCMC simulation for this compound adsorption would involve defining the molecular model for this compound and the adsorbent material, followed by simulating random molecular insertions, deletions, and translations to determine the equilibrium loading at various pressures.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a theoretical method used to interpret a calculated wave function in terms of the familiar Lewis structure concepts of localized bonds, lone pairs, and atomic charges. periodicodimineralogia.it It provides a quantitative description of bonding and intramolecular interactions by analyzing donor-acceptor interactions between filled (donor) NBOs and empty (acceptor) NBOs. researchgate.net
For this compound, NBO analysis would be instrumental in understanding the electronic interactions between the sulfur atom and the two phenyl rings. Key insights would include:
Charge Distribution: Determining the natural atomic charges on the sulfur, carbon, and hydrogen atoms, providing a more chemically intuitive picture of charge distribution than other methods.
Hybridization: Describing the hybridization of the sulfur atom's orbitals involved in the C-S bonds and its lone pairs.
Donor-Acceptor Interactions: Quantifying the delocalization of electron density from the sulfur atom's lone pairs (donor NBOs) into the antibonding π* orbitals of the phenyl rings (acceptor NBOs). This hyperconjugative interaction is crucial for understanding the electronic communication between the sulfur bridge and the aromatic systems. The stabilization energy (E(2)) associated with these interactions provides a measure of their strength. researchgate.net
While specific NBO analysis data for this compound is not detailed in the available literature, studies on related organophosphine sulfides have successfully used NBO to elucidate charge delocalization patterns, demonstrating the utility of the method for this class of compounds. nih.gov
Quantum Theory of Atoms in Molecules (QTAIM) Analysis
Key topological parameters at these BCPs, such as the electron density (ρ), the Laplacian of the electron density (∇²ρ), and the bond ellipticity (ε), would elucidate the nature of these interactions. For the C-S bonds in this compound, one would expect a ρ value indicative of a covalent interaction. The sign of the Laplacian (∇²ρ) would characterize the bond as either a shared-shell interaction (typical for covalent bonds, ∇²ρ < 0) or a closed-shell interaction (ionic bonds, hydrogen bonds, van der Waals interactions, ∇²ρ > 0). The bond ellipticity (ε) would provide a measure of the π-character and the deviation of the electron density from cylindrical symmetry around the bond path. In a study of the closely related diphenyldiselenide, QTAIM analysis was successfully employed to characterize the Se-Se and C-Se bonds, as well as intramolecular non-covalent interactions. nih.gov This suggests that a similar analysis of this compound would be highly informative.
A hypothetical QTAIM analysis of the C-S bond in this compound would likely reveal a significant covalent character, with the BCP located along the bond path connecting the carbon and sulfur nuclei. The electron density at this point would be lower than that of a C-C bond, reflecting the larger atomic radius of sulfur. The Laplacian would be expected to be negative, confirming the shared-shell nature of the interaction. The ellipticity would likely be non-zero, indicating some degree of π-character arising from the interaction of the sulfur lone pairs with the phenyl rings.
Investigation of Intramolecular Interactions (e.g., Hydrogen Bonding, Hypervalent Interactions)
C-H···S Interactions: Intramolecular hydrogen bonds of the C-H···S type are likely to be present in this compound. These interactions would involve a hydrogen atom from one of the phenyl rings interacting with the sulfur atom. The geometry and strength of these interactions would depend on the rotational conformation of the phenyl rings. Computational studies on similar sulfur-containing molecules have characterized such interactions. researchgate.net A detailed computational analysis of the conformational landscape of this compound would be necessary to identify the specific C-H···S interactions and quantify their energetic contribution to the stability of different conformers. umanitoba.ca
π-π Stacking Interactions: Given the presence of two phenyl rings, intramolecular π-π stacking interactions could also contribute to the conformational preferences of this compound. While a parallel-displaced or T-shaped arrangement of the rings is more common for intermolecular interactions, certain folded conformations of this compound might allow for some degree of intramolecular π-π overlap. However, the flexibility of the C-S-C linkage might not be sufficient to allow for optimal π-stacking geometries.
A comprehensive computational study employing methods such as Non-Covalent Interaction (NCI) analysis would be instrumental in visualizing and quantifying these weak intramolecular interactions. researchgate.net Such an analysis would provide a detailed map of the attractive and repulsive interactions within the molecule, highlighting the regions of significant van der Waals interactions and hydrogen bonding.
Correlation of Computational Data with Experimental Observations
A crucial aspect of computational chemistry is the validation of theoretical models against experimental data. For this compound, computational data, particularly regarding its molecular geometry and vibrational frequencies, can be compared with experimental findings from techniques like gas-phase electron diffraction (GED) and infrared (IR) and Raman spectroscopy.
Geometric Parameters: The equilibrium geometry of this compound has been determined experimentally using gas-phase electron diffraction. These experimental bond lengths and angles can be compared with those obtained from quantum chemical calculations at various levels of theory.
Below is a table comparing the experimental geometric parameters of this compound with those calculated using a hypothetical computational model.
| Parameter | Experimental (GED) | Calculated (Hypothetical) |
|---|---|---|
| r(C-S) (Å) | 1.772(4) | 1.775 |
| r(C-C)avg (Å) | 1.399(3) | 1.398 |
| ∠C-S-C (°) | 103.9(5) | 104.2 |
| ∠C-C-S (°) | 124.7(4) | 124.5 |
| φ (°) | 45.4(1.6) | 45.0 |
Vibrational Frequencies: Experimental vibrational frequencies of this compound can be obtained from its IR and Raman spectra. These experimental frequencies can be compared with the harmonic vibrational frequencies calculated using quantum chemical methods. It is common practice to scale the calculated frequencies to account for anharmonicity and the approximate nature of the theoretical methods. A study on the related molecule, dibenzyl sulfide, demonstrated good agreement between experimental and scaled calculated vibrational frequencies. nih.govmdpi.com
The following table presents a hypothetical comparison between the experimental and calculated vibrational frequencies for some of the key vibrational modes of this compound.
| Vibrational Mode | Experimental (IR) (cm-1) | Calculated (Scaled) (cm-1) |
|---|---|---|
| C-H stretch (aromatic) | 3058 | 3060 |
| C=C stretch (aromatic) | 1582 | 1585 |
| C-S stretch (asymmetric) | 690 | 695 |
| C-S stretch (symmetric) | - | - |
| Ring deformation | 1024 | 1022 |
The agreement between the calculated and experimental data provides confidence in the theoretical model and allows for a more detailed interpretation of the experimental results. Discrepancies between theory and experiment can, in turn, point to the need for more sophisticated theoretical models or a re-evaluation of the experimental data.
Applications of Diphenyl Sulfide in Advanced Materials Science
Development of High Refractive Index Photopolymers
The development of high refractive index (HRI) materials is crucial for advancements in optical devices such as image sensors, optical data storage, and antireflective coatings wikipedia.orgfishersci.fi. Sulfur-containing polymers are particularly relevant in this field due to the high molar refraction of sulfur compared to carbon wikipedia.orgfishersci.fi. Diphenyl sulfide (B99878) structures have been incorporated into photopolymers to achieve high refractive indices wikipedia.orgwikipedia.orgnih.govmims.com.
One approach involves modifying epoxy acrylic acid with 4,4′-thiodibenzenethiol to create organic HRI photopolymers wikipedia.orgnih.govmims.com. These modified photopolymers have demonstrated high refractive indices (n > 1.63), high optical transmittance (T > 95%), and good thermal stability (Tg > 100 °C) after curing wikipedia.orgnih.govmims.com. Specifically, a diphenyl sulfide photopolymer modified by ethyl isocyanate acrylate (B77674) achieved a refractive index of up to 1.667 when cured by UV light wikipedia.orgnih.govmims.com. The introduction of high molar refractive index groups, such as those found in this compound structures, is confirmed to be an effective strategy for obtaining organic HRI photopolymers with potential for improving the power conversion efficiency of photovoltaic cells wikipedia.orgnih.govmims.com.
Use in Optical Devices and Coatings (e.g., Anti-reflection Coatings for Solar Cells)
High refractive index this compound photopolymers are being investigated for their potential applications in optical devices and coatings, particularly as antireflection coatings for solar cells wikipedia.orgfishersci.fiwikipedia.orgnih.govmims.comfishersci.cawikipedia.org. Antireflection films are essential for reducing surface reflectivity, increasing light transmittance, and thereby enhancing the photoelectric conversion efficiency of solar photovoltaics wikipedia.orgnih.govmims.comfishersci.cawikipedia.org. Traditional metal oxide coatings used for this purpose can suffer from poor stability and require complicated processes wikipedia.orgnih.govmims.com. Organic HRI photopolymers derived from this compound structures offer a potential alternative wikipedia.orgnih.govmims.com.
These photopolymers can be surface patterned by techniques like nanoimprinting to create antireflection coatings wikipedia.orgnih.govmims.com. The resulting coatings have shown promising application prospects in improving the performance of solar cells wikipedia.orgnih.govmims.com. The design of antireflection films often aims to match the refractive index of the coating to that of the substrate to minimize light loss fishersci.ca.
Synthesis of this compound Epoxy Resins
The synthesis of epoxy resins incorporating this compound structures is a key step in developing these HRI photopolymers and other advanced materials. This compound epoxy resins can be synthesized through the reaction of dihydroxy diphenyl sulfides, such as 4,4′-thiobisthiophenol, with epihalohydrin (like epichlorohydrin) wikipedia.orgsigmaaldrich.com. One reported synthesis involves a two-step process where epoxy resin is obtained by modifying 4,4′-thiobisthiophenol with epichlorohydrin (B41342) wikipedia.org. This epoxy resin, containing the this compound structure, is then further modified with compounds like acrylic acid and isocyanate ethyl acrylate to yield the high refractive index photopolymers wikipedia.org.
Another example of a sulfur-containing epoxy resin is diglycidyl ether of dithio diphenyl (DGTED), where the sulfur atom is positioned centrally between two phenyl groups dphen1.com. The synthesis and properties of such sulfur-containing epoxy networks have been investigated, comparing them to benchmark epoxy resins like diglycidyl ether of bisphenol A (DGEBA) dphen1.com.
Role in Conductive Polymers
Research suggests potential applications for this compound in the development of novel materials, including conductive polymers nih.gov. Anion conductive aromatic block copolymers containing this compound groups have been explored for their use in alkaline fuel cells thegoodscentscompany.comnih.gov. The presence of flexible chalcogen bonds in these polymers can contribute to good solubility in organic solvents thegoodscentscompany.com. Furthermore, the strong electron-donating properties of the chalcogen (sulfide) groups can facilitate the quantitative substitution of phenylene rings in the main chain with ammonium (B1175870) groups, leading to a high ammonium density in the hydrophilic blocks and thus enhancing anion conductivity thegoodscentscompany.com.
Integration into Antioxidant Systems
This compound and its derivatives have been integrated into antioxidant systems nih.gov. Diaryl sulfide derivatives have demonstrated antioxidant activity, which can be influenced by factors such as the occurrence and strength of intramolecular hydrogen bonding to the sulfide or disulfide bridge fishersci.be. While sulfides show good antioxidant activity, the reaction rate with certain radicals can differ compared to disulfides fishersci.be. Polysulfides, including sulfides, are known for their antioxidant activity, particularly as oxidation inhibitors in various products wikidata.org.
Design of Dual Functional Antioxidants with Intramolecular Synergism
A strategy to enhance antioxidant efficiency involves designing dual functional antioxidants that combine different antioxidant mechanisms within a single molecule, leveraging intramolecular synergism tcichemicals.comwikipedia.orgfishersci.nlwmcloud.org. This approach can lead to more effective antioxidant activity compared to simple mixtures exhibiting intermolecular synergism wikipedia.org. For instance, novel sulfur-containing diphenylamines have been designed and synthesized as dual functional antioxidants tcichemicals.comwikipedia.orgfishersci.nl. These compounds, which combine diphenylamine (B1679370) and sulfide fragments, can significantly increase the oxidative resistance of base oils tcichemicals.comwikipedia.orgfishersci.nl. The enhanced antioxidant ability is attributed to the intramolecular synergism between the different functional groups tcichemicals.comwikipedia.orgfishersci.nl. This intramolecular cooperation allows for more effective decomposition of hydroperoxides and can potentially reduce the required additive concentration in formulations wikipedia.orgwmcloud.org.
Diaryl Sulfide Derivatives as Corrosion Inhibitors
Diaryl sulfide compounds and their derivatives, including sulfoxides and sulfones, have been recognized as effective corrosion inhibitors for metals in various media, particularly in acidic solutions fishersci.cafishersci.co.ukfishersci.ptwikidata.orgguidetomalariapharmacology.org. Studies have shown that this compound (Ph₂S) exhibits anticorrosive inhibition fishersci.ca. The inhibiting effect of these compounds can vary depending on the specific structure; for example, in one study, the inhibiting effect decreased in the series: Ph₂S > Ph₂SO₂ > Ph₂SO fishersci.ca.
Computational studies using methods like density functional theory (DFT) and Monte Carlo (MC) simulation have been employed to assess the potential of diaryl sulfide derivatives as corrosion inhibitors fishersci.co.ukfishersci.pt. These studies investigate factors such as the effect of replacing the sulfur atom with SO or SO₂ groups and the impact of introducing electron-withdrawing or electron-donating groups on the aryl moiety fishersci.co.uk. The adsorption process of these molecules onto metal surfaces, which is crucial for corrosion inhibition, has been studied, indicating that adsorption can be favorable for molecules with lower dipole moments fishersci.co.uk.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 8766 |
| 4,4′-Thiobisbenzenethiol | 619483 |
| Ethyl isocyanate acrylate (2-Isocyanatoethyl acrylate) | 3014768 |
| Epichlorohydrin | 7835 |
| Acrylic acid | 6581 |
| Dapsone (4,4′-Diaminodiphenyl sulfone) | 2955 |
| Diphenyl sulfoxide (B87167) | 13679 |
| Diphenyl sulfone | 31386 |
| Diglycidyl ether of bisphenol A (DGEBA) | 2286 |
| Phenyl disulfide | 13436 |
| Diphenylamine | 8016 |
| Phenyl-alpha-naphthylamine | 6858 |
Data Tables
Based on the provided text, here is a data table summarizing the properties of modified this compound photopolymers for solar cell antireflection coatings:
| Photopolymer Type | Refractive Index (n) | Optical Transmittance (T) | Thermal Stability (Tg) | Curing Method |
|---|---|---|---|---|
| Modified with Acrylic Acid (EA-UV) | > 1.63 | > 95% | > 100 °C | UV light |
| Modified with Isocyanate Ethyl Acrylate (AOI-UV) | Up to 1.667 | High (> 95%) | Higher (> 100 °C) | UV light |
Poly(1,4-phenylene sulfide) (PPS) Synthesis and Crystallinity Enhancement
Poly(1,4-phenylene sulfide) (PPS) is a high-performance engineering thermoplastic known for its excellent thermal stability, chemical resistance, and mechanical properties. ornl.gov Traditionally, PPS is synthesized via the polycondensation of p-dichlorobenzene and sodium sulfide (Na₂S) in a polar organic solvent, such as N-methylpyrrolidone (NMP), under high temperature and pressure conditions. mdpi.comoup.comteam-mfg.comrsc.org While this method is widely used industrially, it presents challenges related to raw material purity, solvent side reactions, and product purification. mdpi.comsemanticscholar.org
Alternative synthetic routes have been explored to overcome these limitations and improve PPS properties, including oxidative polymerization methods. mdpi.comdigitellinc.com Oxidative polymerization of diphenyl disulfide (PhSSPh) has emerged as a notable approach for synthesizing PPS, often employing a vanadyl complex and a strong acid catalyst with oxygen as the oxidant. oup.comresearchgate.netresearchgate.netoup.com This method can be conducted under milder conditions compared to the traditional sodium sulfide route. mdpi.comresearchgate.net
Recent research has highlighted the significant role of this compound in the oxygen-oxidative polymerization of diphenyl disulfide for the synthesis of highly crystallized PPS. researchgate.netresearchgate.netoup.com In the presence of this compound, this catalytic system yields PPS with enhanced crystallinity. researchgate.netresearchgate.netoup.com The effect of this compound, which is reported as being inactive to the vanadyl catalyst, is attributed to the enhancement of the electrophilic substitution involving a sulfonium (B1226848) cation onto a thiophenyl end. researchgate.netresearchgate.netoup.com This mechanistic pathway facilitates the selective formation of the desired 1,4-thiophenylene chain structure. oup.comresearchgate.netoup.com
Studies have shown that PPS synthesized via this oxidative polymerization method in the presence of this compound can achieve high crystallinity. researchgate.netresearchgate.netoup.com For instance, purified PPS obtained through this method has demonstrated a crystallinity (Xc) of 44%. researchgate.netresearchgate.netoup.com This level of crystallinity is notably higher than that typically observed in reagent-grade PPS produced by conventional polycondensation processes. researchgate.netresearchgate.netoup.com Higher crystallinity in PPS generally correlates with improved thermal and mechanical properties. ornl.govenkidupolymers.com
The thermal polymerization of diaryl disulfide, which can occur in the presence of compounds like iodoarenes, can also yield highly crystalline poly(p-phenylene sulfide) with a high melting temperature. researchgate.net For example, PPS with a melting temperature above 250 °C has been obtained from bis(4-bromophenyl) disulfide in the presence of a suitable reducing agent like potassium iodide. researchgate.net
The crystallinity of PPS can also be influenced by post-synthesis processing, such as annealing. ornl.govvt.edu Exposure to high temperatures (e.g., 160–240 °C) in an oxidative environment can increase the degree of crystallinity and promote crosslinking in amorphous regions, contributing to improved mechanical properties. vt.edu
Environmental Fate and Degradation Research of Diphenyl Sulfide
Biodegradation Pathways by Microorganisms
Microorganisms, including bacteria and fungi, play a significant role in the biodegradation of organic sulfur compounds in the environment microbenotes.com. Studies have shown that diphenyl sulfide (B99878) can be degraded by certain microbial species.
Fungal Degradation to Corresponding Sulfones
Fungi have been demonstrated to degrade organic sulfur compounds, including diphenyl sulfide. Research with the coal-solubilizing fungus Paecilomyces sp. TLi showed that this compound was degraded to its corresponding sulfone nih.govresearchgate.netresearchgate.netd-nb.info. This indicates that fungal metabolism can lead to the oxidation of the sulfur atom in this compound, transforming it into a sulfone derivative nih.govresearchgate.netresearchgate.netd-nb.info. Other white rot fungi, such as Trametes versicolor and Tyromyces palustris, have also been shown to metabolize similar organosulfur compounds, producing sulfoxides and sulfones as primary metabolic products nih.gov.
Oxidative Attack Localized at the Sulfur Atom
The degradation of organic sulfur compounds by Paecilomyces species has been concluded to involve an oxidative attack localized at the sulfur atom nih.govresearchgate.net. This oxidative process leads to the formation of sulfones from sulfides like this compound nih.govresearchgate.netresearchgate.netd-nb.info. This mechanism is a key pathway in the microbial transformation of organosulfur compounds, altering their chemical structure and potentially their environmental mobility and persistence. The oxidation of organic sulfides by hydrogen peroxide, a process that can be catalyzed or photocatalyzed by substances like TiO₂, also occurs via a mechanism involving the nucleophilic attack of the sulfur atom on the oxygen atom, leading to sulfoxides and sulfones researchgate.netmdpi.com.
Photodegradation Mechanisms
Photodegradation, the breakdown of compounds by light, is another important process influencing the environmental fate of organic molecules. This compound and related compounds can undergo photodegradation through various mechanisms.
Studies on the photodegradation of poly(p-phenylene sulfide) (PPS) and its model compounds, including this compound, have shown that photoirradiation can lead to the formation of sulfoxide (B87167) and biphenyl (B1667301) structures acs.org. This suggests that photodegradation can involve oxidation of the sulfur atom and cleavage of carbon-sulfur bonds acs.org.
Photodegradation of Fungicide Precursors
This compound has been identified as a product of the photodegradation of the fungicide edifenphos (B52163) wikipedia.org. Photodegradation of pesticides, including organophosphorus fungicides like edifenphos, can occur through direct photolysis or photosensitized reactions scispace.com. These processes can lead to various transformation products, influencing the environmental behavior and persistence of the parent compounds and their degradation products like this compound scispace.comannualreviews.org.
Chemodynamic Behavior in Aquatic Systems
The chemodynamic behavior of compounds in aquatic systems is influenced by factors such as solubility, partitioning, and degradation processes. This compound is described as insoluble in water wikipedia.org.
While direct studies specifically on the chemodynamic behavior of this compound in aquatic systems were not extensively detailed in the search results, research on related compounds like diphenyl sulfone in lakes provides some insight into the potential distribution and fate of such aromatic sulfur compounds in aquatic environments epa.gov. Factors like groundwater input, epilimnion and hypolimnion dynamics, and microbial transformation can influence the concentrations and distribution of these chemicals in lakes epa.gov. Biodegradation of diphenyl sulfone, for instance, was observed in aerobic surface water, with rates varying seasonally epa.gov.
Environmental Occurrence and Persistence of Polychlorinated Diphenyl Sulfides (PCDPSs)
Polychlorinated diphenyl sulfides (PCDPSs), a class of compounds structurally related to this compound but with chlorine atoms substituted on the phenyl rings, have gained attention as emerging persistent, bioaccumulative, and toxic substances in the environment nih.govnih.govdntb.gov.ua.
PCDPSs are ubiquitous in various environmental matrices nih.govdntb.gov.ua. Studies have investigated their occurrence, environmental behavior, and ecological risks in different environments, including freshwater lakes nih.gov. Research in Chaohu Lake, China, detected eighteen PCDPS congeners in surface water, suspended particulate matter (SPM), sediments, and fish nih.gov. Concentrations varied across these compartments, with higher chlorinated PCDPSs showing a greater tendency to migrate from water to sediment and SPM nih.gov.
PCDPSs are considered persistent in the environment nih.govdntb.gov.ua. Their photodegradation under simulated solar light irradiation has been studied, revealing pseudo-first-order kinetics nih.gov. Higher chlorinated PCDPSs generally degraded faster photolytically than lower chlorinated congeners nih.gov. Photodegradation mechanisms can involve hydroxylation, direct photooxidation, C-S bond cleavage, and hydroxyl substitution nih.gov. The substitution pattern of chlorine atoms, dipole moment, and electronic properties influence their photolysis rates nih.gov.
Oxidative degradation of PCDPSs by agents like ferrate(VI) has also been investigated. This process can involve attack on the sulfur atom, leading to sulfoxide products and subsequent C-S bond breakage nih.gov.
The persistence and bioaccumulation potential of PCDPSs are significant concerns, with studies indicating their presence and accumulation in aquatic organisms at higher trophic levels nih.gov.
Biological and Pharmaceutical Relevance of Diphenyl Sulfide Derivatives
Modulatory Effects on Cellular Processes and Signaling Pathways
Sulfur-containing compounds, including those related to diphenyl sulfide (B99878), have been observed to influence cellular processes and signaling pathways. While direct studies specifically on diphenyl sulfide derivatives in this context are developing, related research on other sulfur species and derivatives provides insights into potential mechanisms. For instance, hydrogen sulfide (H₂S), a gaseous signaling molecule, is known to impact cellular metabolism and can regulate protein function through post-translational modifications like persulfidation, allowing for rapid cellular responses to environmental stimuli. sc.edu This suggests a broader role for sulfur chemistry in modulating cellular activities.
Studies on other derivative classes, such as thio-chalcones, have demonstrated their ability to modulate signaling pathways involved in inflammation and cell proliferation, such as the NF-κB and STAT3 pathways, in hepatocellular carcinoma cells. mdpi.com These compounds influenced the translocation of transcription factors and affected the expression of target genes involved in these processes. mdpi.com Furthermore, a sulfur-containing derivative of buckminsterfullerene (B74262) was shown to stimulate the synthesis of reactive oxygen species (ROS) and activate genes related to DNA repair, antioxidant defense, and anti-apoptotic pathways, indicating cytoprotective properties. imrpress.com
Influence on Gene Expression and Cellular Metabolism
The influence of sulfur compounds on gene expression and cellular metabolism has been observed in various biological systems. In Escherichia coli, sulfide has been shown to suppress the expression of genes related to energy and primary metabolism under certain conditions. biorxiv.org Conversely, it can activate the expression of genes involved in iron uptake. biorxiv.org In plants, hydrogen sulfide influences gene expression and cellular metabolism, including energy and cell wall metabolism, which can impact processes like fruit ripening and stress tolerance. unesp.brsc.eduresearchgate.net The assimilation of sulfate, a key part of sulfur metabolism, is critical for providing reduced sulfur for cellular redox processes and the synthesis of glutathione (B108866) (GSH), a crucial molecule in controlling gene expression linked to the cellular redox state. unesp.br While these examples pertain to other sulfur species or related compound classes, they highlight the potential for this compound derivatives, with their inherent sulfur linkage, to also exert influence on gene expression and metabolic pathways.
Serotonin (B10506) Transporter (SERT) Ligand Research
Substituted this compound derivatives have emerged as a significant class of compounds in the research of ligands for the serotonin transporter (SERT). The SERT plays a critical role in regulating serotonin levels in the brain and is a target for drugs treating various neurological and psychiatric disorders. ualberta.caresearchgate.netplos.org
Substituted Diphenyl Sulfides as Selective SERT Inhibitors
A series of this compound derivatives with various substitutions have been synthesized and evaluated for their affinity and selectivity towards monoamine transporters, including SERT, dopamine (B1211576) transporter (DAT), and norepinephrine (B1679862) transporter (NET). nih.govualberta.caualberta.caresearchgate.netacs.orgnih.govcolab.ws Many of these derivatives have demonstrated high affinity and selectivity for the SERT. nih.govresearchgate.net Studies have investigated how the position and nature of substituents on the this compound scaffold influence SERT binding. For example, substitutions at the 1-, 2'-, and 4'-positions can significantly impact SERT affinity and selectivity. nih.gov Derivatives with heteroatoms at the 2'-position have shown high SERT affinity. nih.gov
Several substituted diphenyl sulfides, such as IDAM, ADAM, MADAM, DAPP, and DASB, have been described as potent and selective SERT ligands. ualberta.caualberta.ca These compounds have been explored as potential radioligands for Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) imaging of the SERT in the brain, which can be valuable tools for studying neurological and psychiatric disorders. ualberta.caualberta.caresearchgate.netacs.orgnih.govplos.org
Table 1 provides examples of substituted this compound derivatives and their binding affinities for SERT and other monoamine transporters, illustrating their selectivity profile.
| Compound | Structure Type | SERT Kᵢ (nM) | NET Kᵢ (nM) | DAT Kᵢ (nM) | Selectivity (SERT vs NET/DAT) | Reference |
|---|---|---|---|---|---|---|
| MADAM | Substituted this compound | 1.65 ± 0.10 | 683 | >1000 | High (SERT selective) | nih.gov |
| Compound 7a | Substituted this compound | 0.11-1.3 | 392 | Not specified | High (SERT vs NET) | researchgate.net |
| Compound 8a | Substituted this compound | 0.11-1.3 | 700 | Not specified | High (SERT vs NET) | researchgate.net |
| IDAM | Substituted this compound | High affinity | High affinity | Not specified | Less selective than ADAM | ualberta.ca |
| ADAM | Substituted this compound | High affinity | Low affinity | Not specified | SERT selective | ualberta.ca |
Neuroprotective Effects in Neurological Disorders (e.g., Parkinson's Disease)
The involvement of the serotonergic system and the SERT in neurological disorders, including Parkinson's disease (PD), suggests that compounds targeting SERT could have therapeutic relevance. ualberta.caresearchgate.netplos.org While SERT ligand research primarily focuses on imaging, some studies exploring the therapeutic potential of related sulfur compounds or compounds with similar targets provide supportive evidence for potential neuroprotective effects.
Research into phosphodiesterase 7 (PDE7) inhibitors, which include some this compound compounds, has indicated their potential as a pharmacological treatment for Parkinson's disease. nih.govacs.org Furthermore, hydrogen sulfide (H₂S), a related sulfur molecule, has demonstrated neuroprotective effects in animal models of Parkinson's disease through mechanisms involving anti-inflammatory, anti-apoptotic, and anti-oxidative stress pathways. nih.govnih.govresearchgate.net These findings suggest that this compound derivatives, particularly those with activity against targets like SERT or PDE7, or those exhibiting antioxidant or anti-inflammatory properties, could hold promise for the management of neurological disorders.
Phosphodiesterase 7 (PDE7) Inhibition Studies
This compound compounds have been identified as a novel class of phosphodiesterase 7 (PDE7) inhibitors. nih.govacs.orgmdpi.commedchemexpress.comgoogle.com PDE7 is an enzyme that hydrolyzes cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger involved in various cellular functions. Inhibition of PDE7 has been explored as a potential therapeutic strategy for neurological and respiratory diseases. mdpi.com
A forward chemical genetic approach led to the discovery of a this compound compound as a new PDE7 inhibitor, highlighting the utility of PDE7 inhibitors as potential treatments for Parkinson's disease. nih.govacs.org Subsequent research has involved the development and pharmacological evaluation of a diverse family of diphenyl sulfides as PDE7 inhibitors. nih.govacs.org These studies contribute to the understanding of the potential therapeutic applications of this compound derivatives in modulating cAMP signaling through PDE7 inhibition.
Investigation of Antimicrobial and Anti-Inflammatory Properties
Investigations into the biological activities of this compound derivatives and related sulfur-containing compounds have included the evaluation of their antimicrobial and anti-inflammatory properties. While specific research directly on this compound itself in this context may be limited, studies on its derivatives and structurally similar compounds provide relevant findings.
Some studies suggest that diphenyl sulfoxide (B87167), an oxidized form of this compound, possesses antimicrobial properties. smolecule.com Furthermore, phenyl sulfide derivatives have been designed and evaluated as membrane-targeting antimicrobial agents, showing potent activity against Gram-positive bacteria. acs.org These findings indicate the potential of the phenyl sulfide scaffold for the development of new antimicrobial agents.
In terms of anti-inflammatory properties, related compounds such as diphenyl sulfone have been shown to exhibit anti-inflammatory effects by inhibiting reactive oxygen species production and modulating inflammatory responses. Diphenyl diselenide, a selenium analog, has also demonstrated anti-inflammatory activity in various models. nih.govresearchgate.net Diphenyl thioether derivatives have also been noted for their anti-inflammatory effects. google.com While these studies involve related sulfur or selenium compounds, they suggest that this compound derivatives may also possess anti-inflammatory potential, warranting further investigation. Some sources broadly mention this compound among compounds with antioxidant and anti-inflammatory properties. ontosight.aispringermedizin.de
Potential in Anticancer Research
The potential of this compound derivatives in anticancer research is an active area of investigation, driven by the known cytotoxic and antiproliferative properties of numerous sulfur-containing compounds. Studies have explored the efficacy of functionalized this compound structures against a range of cancer cell lines, positioning them as promising candidates for the development of new chemotherapeutic agents. wikipedia.orgthegoodscentscompany.comnih.govnih.gov
Synthesis of Functionalized Compounds with Potential Pharmaceutical Applications
The synthesis of functionalized this compound derivatives is a cornerstone in the evaluation of their pharmaceutical potential. Diverse synthetic methodologies are employed to append functional groups to the this compound scaffold or to integrate this moiety into more complex molecular architectures. These modifications are designed to optimize the compounds' physicochemical characteristics, reactivity, and specificity towards biological targets.
For example, the synthesis of thiazole-containing polyamides with anticancer activity has been achieved through polycondensation reactions involving 2-aminothiazole, this compound, and various diacid chlorides. nih.gov This illustrates a strategy for embedding the this compound unit within polymeric structures to potentially enhance biological activity. nih.gov
Another synthetic approach focuses on sulfur-substituted 1,2,4-triazine (B1199460) derivatives, utilizing a 5,6-diphenyl-1,2,4-triazine-3-thiol (B1216367) core structure. nih.gov These synthetic endeavors have led to the identification of compounds exhibiting cytotoxicity against human breast cancer cell lines, including MCF-7 and MDA-MB-231. nih.gov The synthesis typically commences from the thiol precursor and involves the introduction of different sulfur-containing linkages or functional groups. nih.gov
The preparation of functionalized α,β-unsaturated sulfonamides through cross-metathesis reactions also represents a method for generating sulfur-containing compounds with potential biological utility. ctdbase.org While the direct involvement of this compound as a starting material in this specific process is not explicitly detailed in the provided information, it aligns with the broader theme of synthesizing functionalized sulfur compounds for pharmaceutical applications.
Beyond their direct incorporation into drug candidates, this compound serves as a precursor in the synthesis of intermediates relevant to pharmaceuticals, such as triaryl sulfonium (B1226848) photoinitiators. wikipedia.org The oxidation of this compound yields diphenyl sulfoxide, a transformation that can result in compounds with altered biological profiles. nih.govuni.lu
Reactive Intermediates for Interaction with Biological Targets
The biological effects of certain this compound derivatives may be mediated through the formation of reactive intermediates that engage with critical biological targets. This mechanism is particularly pertinent in the context of their observed cytotoxic properties.
S,S-Diphenylsulfilimine monohydrate, a derivative of this compound, is characterized by the inherent reactivity of its sulfilimine functional group. fishersci.ca The nitrogen-sulfur double bond is highly reactive and can undergo various chemical transformations. fishersci.ca Within biological systems, this reactivity can lead to the generation of transient, reactive species capable of interacting with cellular components, potentially contributing to antimicrobial or anticancer effects. fishersci.ca
Similarly, sulfonium salts, which can be synthesized from this compound derivatives, are known to produce reactive intermediates upon activation by stimuli such as light or heat. nih.govamericanelements.com These intermediates can initiate chemical reactions by interacting with molecular targets within a biological milieu. nih.gov Although the specific biological targets involved in their potential anticancer activity require further investigation, the capacity of these compounds to form reactive species suggests a plausible mechanism for disrupting essential cellular processes. Research into the mechanisms of action of such compounds, including the synthesis of derivatives like N-(5-nitrosouracil-6-yl)sulfilimines, supports the concept of reactive intermediates engaging with biological targets relevant to cancer therapy. fishersci.ca
Enzyme and Cofactor Interactions in Metabolic Pathways
Sulfur-containing compounds, including derivatives of this compound, have the capacity to interact with enzymes and cofactors, thereby influencing metabolic pathways. These interactions can play a pivotal role in their biological outcomes, encompassing both potential therapeutic benefits and toxicological effects.
While the provided information does not offer extensive details on the direct interaction of this compound with specific enzymes in human metabolic pathways, it provides context regarding the broader interactions of sulfur compounds with enzymes. For instance, diphenyl diselenide, a related organochalcogen compound, has been shown to inhibit δ-aminolevulinate dehydratase (δ-ALA-D), an enzyme crucial for heme biosynthesis. sigmaaldrich.comsigmaaldrich.cn This inhibitory effect appears to be linked to the oxidation of key cysteinyl residues located at the enzyme's active site. sigmaaldrich.cn This example illustrates how organochalcogen compounds can modulate enzymatic activity through specific molecular interactions.
Enzymes, particularly members of the cytochrome P450 (CYP) superfamily, are central players in the metabolism and biotransformation of a wide array of endogenous compounds and exogenous substances, including potential drug candidates. fishersci.canih.gov Although the research highlighted does not specifically focus on this compound derivatives, studies on CYP inhibitors, such as certain organic molecules, underscore the importance of understanding the molecular interactions between compounds and metabolic enzymes. fishersci.canih.gov The potential of this compound derivatives to inhibit or modulate these enzymes could impact the metabolism of co-administered medications or endogenous biomolecules.
Metabolic pathways are intricate networks of enzymatic reactions. Resources like the MetaCyc database provide curated information on metabolic pathways and the enzymes involved across diverse organisms. uni.lu Research in this domain contributes to a broader understanding of how compounds like this compound derivatives might be metabolized or how they could potentially interfere with vital metabolic processes by interacting with key enzymes or cofactors.
Furthermore, this compound is utilized in certain chemical processes as a component involving catalysts, which in biological systems often take the form of enzymes or enzyme-mimics. wikipedia.orguni.lu While these instances primarily relate to chemical synthesis, they suggest the potential for interactions between sulfur compounds and catalytic sites.
Structure-Activity Relationship (SAR) Studies for Biological Effects
Structure-Activity Relationship (SAR) studies are fundamental in deciphering how modifications to the chemical structure of this compound derivatives influence their biological activities. By systematically altering different parts of the molecule and assessing the resulting biological outcomes, researchers can pinpoint the specific structural features that are critical for desired activities, such as anticancer properties.
SAR analysis has been applied to various sulfur-containing compounds and their derivatives to establish the link between their chemical structure and cytotoxicity or other biological effects. nih.govwikipedia.orgnih.gov For instance, SAR studies on sulfur-substituted 1,2,4-triazine scaffolds have indicated that the presence of specific structural elements, such as an S-S linker or an S-N bond to certain heterocyclic rings, can be associated with observed biological activity against cancer cell lines. nih.gov The polarity of the molecules and their lipophilicity were also found to play a role in their anticancer activity. nih.gov
Molecular modeling techniques are frequently integrated into SAR investigations to provide deeper insights into the interactions of these compounds with biological targets at a molecular level. fishersci.canih.govwikipedia.org For diphenyl sulfides and selenides, molecular modeling has suggested that their spatial arrangement and electronic properties significantly contribute to their biological activity. wikipedia.org Understanding these structural contributions is crucial for the rational design of derivatives with enhanced potency and selectivity.
SAR studies on thiazole-containing polyamides that incorporate the this compound moiety have evaluated their inhibitory activity against cancer cell lines. nih.gov The findings suggested that both the thiazole (B1198619) unit and the sulfur linkage contributed to the observed anticancer activity, emphasizing the significance of these structural components within the polymeric framework. nih.gov
Future Research Directions and Emerging Trends
Development of Novel Catalytic Systems Based on Diphenyl Sulfide (B99878) Scaffolds
The development of highly efficient and selective catalysts is a cornerstone of modern chemical synthesis. While much research has focused on the synthesis of diphenyl sulfide, a significant emerging trend is the use of the this compound moiety as a foundational scaffold for the design of novel catalytic systems. The sulfur atom in this compound can act as a ligand for transition metals, influencing the catalytic activity and selectivity of the metallic center.
Future research is directed towards the design and synthesis of more complex ligands derived from this compound. These ligands can be tailored with specific electronic and steric properties to fine-tune the performance of metal catalysts in a variety of cross-coupling reactions. For instance, modifying palladium-on-carbon (Pd/C) catalysts with this compound has been shown to enhance the chemoselectivity of hydrogenation reactions. acs.org The interaction between the sulfur atom of this compound and the palladium metal surface alters the catalytic properties, allowing for the selective reduction of certain functional groups while leaving others, such as aromatic ketones and halides, intact. acs.org
Further investigations will likely explore the immobilization of this compound-based catalysts on solid supports to facilitate catalyst recovery and reuse, a key principle of green chemistry. The development of chiral this compound-based ligands is another promising avenue for asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds, which are of paramount importance in the pharmaceutical industry. The exploration of this compound scaffolds in other types of catalysis, beyond hydrogenation and cross-coupling, is also an area ripe for discovery.
Exploration of this compound Derivatives in Advanced Functional Materials
The unique photophysical and electronic properties of the this compound core are being increasingly exploited in the development of advanced functional materials. The ability of the sulfur atom to participate in conjugation and influence charge transport makes this compound derivatives attractive candidates for applications in organic electronics and photonics.
One of the key areas of future research is the incorporation of this compound units into polymer backbones to create materials with high refractive indices. ethz.ch Such polymers are essential for the fabrication of advanced optical components, including lenses, optical films, and waveguides. Research is also focused on the synthesis of poly(p-phenylene sulfide) (PPS) and its derivatives, which are high-performance thermoplastics known for their exceptional thermal stability and chemical resistance. researchgate.net Future work will likely involve the development of new synthetic methodologies to control the molecular weight and architecture of these polymers, thereby fine-tuning their mechanical and thermal properties for specific applications in the aerospace and automotive industries.
Furthermore, the investigation of this compound derivatives as components of organic light-emitting diodes (OLEDs) and other organic electronic devices is a burgeoning field. The electronic properties of the this compound moiety can be modulated by introducing various substituents on the phenyl rings, allowing for the rational design of materials with tailored energy levels and charge-transport characteristics.
Deeper Mechanistic Understanding through Advanced Spectroscopic and Computational Integration
A profound understanding of reaction mechanisms is crucial for the rational design of new synthetic methods and the optimization of existing ones. The future of this compound chemistry will heavily rely on the synergistic integration of advanced spectroscopic techniques and high-level computational methods to unravel the intricate details of its reactivity.
While studies have provided insights into the kinetics of reactions involving this compound, such as its oxidation, a more detailed picture of the transient intermediates and transition states is needed. researchgate.netrsc.org Future research will likely employ a combination of time-resolved spectroscopic techniques, such as transient absorption spectroscopy, to observe short-lived species generated during a chemical reaction. These experimental data will be complemented by density functional theory (DFT) calculations to model the reaction pathways, predict the structures of intermediates and transition states, and elucidate the electronic factors that govern the reactivity. plos.orgresearchgate.net
For example, a combined spectroscopic and computational approach can provide a deeper understanding of the photocatalytic oxidation of this compound, revealing the precise roles of the photocatalyst, the oxidant, and light in the reaction mechanism. researchgate.net This integrated approach will not only advance our fundamental knowledge of this compound chemistry but also accelerate the development of more efficient and selective synthetic transformations.
Targeted Design of Biologically Active this compound Analogs for Therapeutic Applications
The this compound scaffold has emerged as a privileged structure in medicinal chemistry, with a growing number of its derivatives exhibiting promising biological activities. The future in this area lies in the targeted design of novel this compound analogs with enhanced potency and selectivity for specific therapeutic targets.
A significant body of research has demonstrated the potential of this compound derivatives as antimicrobial and anticancer agents. wikipedia.orgnih.gov For instance, the incorporation of a diphenyl sulfone moiety into thiazole-based compounds has yielded derivatives with potent antimicrobial and anticancer activities. Future research will focus on structure-activity relationship (SAR) studies to optimize these lead compounds, aiming to improve their efficacy and reduce potential side effects. This will involve the synthesis of focused libraries of analogs with systematic variations in their chemical structure.
Moreover, the application of computational drug design techniques, such as molecular docking and virtual screening, will play an increasingly important role in the rational design of new this compound-based therapeutic agents. These methods can help to identify promising drug candidates and predict their binding interactions with biological targets, thereby streamlining the drug discovery process. The exploration of this compound derivatives for other therapeutic areas, such as neurodegenerative diseases and inflammatory disorders, also represents a promising avenue for future research.
Below is a table summarizing the observed biological activities of selected this compound derivatives:
| Derivative Class | Biological Activity | Target Organism/Cell Line | Reference |
| Thiazoles with diphenyl sulfone moiety | Antimicrobial, Anticancer | HepG-2, HCT-116 | |
| Di(het)arylmethanes | Anticancer | Various cancer cell lines | wikipedia.org |
| Biphenyl (B1667301) and dibenzofuran (B1670420) analogs | Antibacterial | Antibiotic-resistant bacteria | nih.gov |
Elucidation of Environmental Transformation Products and Their Impact
As the production and use of this compound and its derivatives increase, a thorough understanding of their environmental fate and potential ecological impact becomes imperative. This compound is known to be a photodegradation product of the fungicide edifenphos (B52163), highlighting one pathway for its entry into the environment. cpachem.com
Future research must focus on elucidating the complete environmental transformation pathways of this compound, including both abiotic and biotic processes. This includes identifying the major degradation products formed in different environmental compartments, such as water, soil, and air. Techniques like mass spectrometry coupled with chromatography will be instrumental in identifying these transformation products.
Crucially, the ecotoxicity of both this compound and its degradation products needs to be systematically evaluated. This compound itself is classified as very toxic to aquatic life with long-lasting effects. However, the environmental impact of its transformation products remains largely unknown. Ecotoxicological studies on representative aquatic and terrestrial organisms will be necessary to assess the potential risks associated with the environmental presence of these compounds. Understanding the biodegradation of organosulfur compounds by microorganisms is also a key research area, which could lead to the development of bioremediation strategies for contaminated sites.
Integration of this compound Chemistry in Sustainable and Green Chemical Processes
The principles of green and sustainable chemistry are increasingly guiding chemical research and industrial practices. The integration of this compound chemistry into these frameworks is an important future direction, focusing on the development of environmentally benign synthetic methods and the use of this compound in sustainable applications.
A key area of research is the development of greener synthetic routes to this compound and its derivatives. This includes the use of electrochemical methods, which can reduce the reliance on harsh chemical reagents. cpachem.com For example, the electrochemical reduction of diphenyl sulfoxide (B87167) offers a green alternative for the synthesis of this compound. cpachem.com The use of continuous flow reactors for the synthesis of this compound derivatives is another promising approach that can offer improved safety, efficiency, and scalability compared to traditional batch processes. researchgate.netrsc.org
Q & A
Q. What are the standard protocols for synthesizing and characterizing diphenyl sulfide in laboratory settings?
- Methodological Answer : this compound is commonly synthesized via Friedel-Crafts thioetherification, where thiols react with aryl halides in the presence of Lewis acid catalysts (e.g., AlCl₃). Characterization involves:
- Nuclear Magnetic Resonance (NMR) : Confirm molecular structure via ¹H and ¹³C NMR peaks (e.g., aromatic protons at δ 7.2–7.5 ppm).
- Gas Chromatography-Mass Spectrometry (GC-MS) : Verify purity and molecular ion peak (m/z 186 for C₁₂H₁₀S).
- Refractive Index/Density : Cross-check with literature values (n²⁰/D = 1.6327; density = 1.113 g/mL at 20°C) .
- Safety Compliance : Include flammability data (flash point = 113°C) and WGK 3 classification for environmental toxicity .
Q. What safety considerations are critical when handling this compound in laboratory experiments?
- Methodological Answer :
- Storage : Keep in tightly closed containers in well-ventilated areas away from oxidizers .
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid skin contact due to potential irritation (H315 hazard code) .
- Emergency Measures : For eye exposure, rinse with water for ≥15 minutes; for inhalation, move to fresh air and seek medical attention .
Q. How do the dielectric properties of this compound compare to other sulfur-containing model compounds?
- Methodological Answer : Dielectric constant (ε') decreases with increasing frequency. This compound (ε' = 0.34) exhibits lower ε' than its oxidized forms (diphenyl sulfoxide: ε' = 0.61; diphenyl sulfone: ε' = 1.24). This trend is attributed to increased polarity upon oxidation. Comparative studies should use impedance spectroscopy across 10³–10⁶ Hz frequencies .
Advanced Research Questions
Q. How do vanadium-doped titanium dioxide catalysts influence the selective oxidation of this compound to sulfones?
- Methodological Answer :
- Catalyst Preparation : Use incipient wetness impregnation to load vanadium (0.02–0.18 mass%) onto TiO₂. Calcination at 400–600°C stabilizes anatase-rutile phase mixtures .
- Characterization : Employ UV-Vis DRS to confirm vanadium oxide species and cyclic voltammetry to assess redox activity.
- Performance : Lower vanadium content (0.02 mass%) maximizes diphenyl sulfone yield (∼85% conversion) due to optimal dispersion and reduced pore blockage .
Q. What methodological approaches are used to resolve contradictions in this compound oxidation pathways reported across studies?
- Methodological Answer :
- Radical Scavenger Experiments : Add tert-butyl alcohol (t-BuOH) to quench hydroxyl radicals (HO•). A drop in conversion (e.g., from 70% to 30%) confirms HO•’s role in sulfide→sulfoxide pathways .
- Comparative Kinetic Studies : Use in situ FTIR to track intermediate sulfoxide (Ph₂SO) and sulfone (Ph₂SO₂) formation rates under varying O₂ pressures.
- Peer Review : Engage experts to evaluate potential confounding variables (e.g., light intensity in photocatalysis) .
Q. How can QSPR models predict thermodynamic properties of polychlorinated this compound derivatives?
- Methodological Answer :
- Descriptor Selection : Use molecular connectivity indices and electronegativity distance vectors to encode structural features (e.g., chlorine substitution patterns) .
- Model Validation : Apply leave-one-out cross-validation; achieve mean deviations <1% for entropy (S⁰) and enthalpy (H⁰).
- Applications : Predict properties like heat capacity (C₀ᵥ) for environmental risk assessments of chlorinated derivatives .
Q. What factors determine the selectivity of this compound oxidation to sulfoxides versus sulfones in photocatalytic systems?
- Methodological Answer :
- Light Wavelength : UV (>320 nm) excites TiO₂, generating electron-hole pairs. Shorter wavelengths favor sulfone production via prolonged O₂•⁻ activity .
- Catalyst Morphology : Mesoporous TiO₂ enhances sulfoxide selectivity (∼80%) by limiting over-oxidation through controlled reactant diffusion .
Q. How does calcination temperature impact the phase composition and catalytic activity of TiO₂-based catalysts in this compound oxidation?
- Methodological Answer :
- In Situ HT-XRD : Monitor anatase-to-rutile transition at 500–700°C. Higher calcination temperatures reduce surface area but stabilize reactive {001} facets .
- Activity Correlation : Catalysts calcined at 550°C achieve 92% sulfide conversion due to optimal phase mixing (anatase:rutile = 70:30) and vanadium dispersion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
